Dibutylphenol
Description
Structure
3D Structure
Properties
CAS No. |
138151-64-1 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
2,3-dibutylphenol |
InChI |
InChI=1S/C14H22O/c1-3-5-8-12-9-7-11-14(15)13(12)10-6-4-2/h7,9,11,15H,3-6,8,10H2,1-2H3 |
InChI Key |
NSENZNPLAVRFMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=CC=C1)O)CCCC |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies of Dibutylphenol
Alkylation Routes for Dibutylphenol Synthesis
The primary industrial method for producing dibutylphenols is the alkylation of phenol (B47542). This process involves the reaction of phenol with an alkylating agent, typically an olefin like isobutylene (B52900), in the presence of a catalyst. ontosight.aivinatiorganics.com The choice of catalyst and reaction conditions is paramount as it dictates the position of the butyl groups on the phenol ring, leading to different isomers such as 2,6-di-tert-butylphenol (B90309) (2,6-DTBP) and 2,4-di-tert-butylphenol (B135424) (2,4-DTBP). wikipedia.org
Friedel-Crafts Alkylation Mechanisms and Catalysis
The Friedel-Crafts alkylation of phenol is the most established route for synthesizing this compound. rsc.org This electrophilic aromatic substitution involves the generation of a carbocation from an alkene, such as isobutylene, which then attacks the electron-rich phenol ring. nih.gov While effective, traditional Friedel-Crafts reactions can present challenges, including the need for harsh conditions and sometimes suffering from low regioselectivity. rsc.org The reaction mass typically results in a mixture of products, including ortho-tert-butylphenol, 2,6-di-tert-butylphenol, 2,4-di-tert-butylphenol, and 2,4,6-tri-tert-butylphenol. google.com
Lewis acid catalysts are crucial for directing the regioselectivity of the phenol alkylation, particularly for achieving ortho-alkylation. While alkylation of phenol generally favors the para-position, the use of strong Lewis acids can selectively yield ortho-substituted products. wikipedia.org Aluminum-based catalysts are widely employed for this purpose.
A key industrial catalyst is aluminum phenoxide, which is used to produce 2,6-di-tert-butylphenol by reacting phenol with isobutene. wikipedia.orggoogle.com The aluminum ion (Al³⁺) is thought to be the active species that promotes selective ortho-alkylation. wikipedia.org An improved process utilizes tris(2-tert-butylphenolate)-aluminium at lower temperatures and pressures. researchgate.net The proposed mechanism for this high ortho-selectivity suggests that a monomeric, coordinatively unsaturated aluminum complex is the catalytic species. This complex transforms during the catalytic cycle, and the steric bulk of the ligands facilitates the formation and release of the 2,6-di-tert-butylphenolate product. researchgate.net
Other specialized Lewis acid catalysts have been developed to enhance yield and selectivity. For instance, a phenyloxyorthotertbutylphenoxyhydroaluminum acid catalyst has been shown to increase the yield of 2,6-DTBP to over 80% under atmospheric pressure. google.com Synergistic systems combining a Lewis acid like iron(III) chloride (FeCl₃) with a Brønsted acid can also control selectivity. In such systems, 4-tert-butylphenol (B1678320) can be alkylated to produce 2,4-di-tert-butylphenol in high yield. rsc.org
Regioselectivity of Lewis Acid Catalyzed Phenol Alkylation
| Lewis Acid Catalyst | Alkylating Agent | Primary Product | Reference |
|---|---|---|---|
| Aluminium Phenoxide | Isobutene | 2,6-di-tert-butylphenol | wikipedia.org |
| Tris(2-tert-butylphenolate)-aluminium | Isobutene | 2,6-di-tert-butylphenol | researchgate.net |
| Phenyloxyorthotertbutylphenoxyhydroaluminum acid | Isobutylene | 2,6-di-tert-butylphenol | google.com |
| FeCl₃ (with Brønsted acid) | di-tert-butyl peroxide (DTBP) | 2,4-di-tert-butylphenol (from 4-tert-butylphenol) | rsc.org |
The use of conventional Brønsted acid catalysts in the Friedel-Crafts alkylation of phenol with isobutene typically leads to the formation of the thermodynamically more stable isomer, 2,4-di-tert-butylphenol. wikipedia.org This is in stark contrast to the ortho-selectivity achieved with specific Lewis acid catalysts. wikipedia.org
Brønsted acid-catalyzed alkylation is a form of Friedel-Crafts reaction that can produce a variety of products, including alkyl phenyl ethers and different alkylphenol isomers. mdpi.com For example, when using a Brønsted acid like methanesulfonic acid (CH₃SO₃H), the formation of the ortho isomer is linked to the rearrangement of an intermediate cyclohexyl phenyl ether. unive.it Catalysts that possess primarily Brønsted acidity, such as tungstophosphoric acid on a silica (B1680970) support, have been shown to preferentially promote O-alkylation, yielding products like anisole (B1667542) from phenol and methanol. conicet.gov.ar In general, acid-catalyzed electrophilic substitution on the phenol ring yields a mixture of ortho- and para-substituted derivatives. nih.gov
Alternative Synthetic Pathways
To overcome some of the limitations of traditional Friedel-Crafts alkylation, alternative synthetic routes have been explored. These methods offer different approaches to C-C bond formation on the phenol ring.
Hydroarylation Protocols: Elegant hydroarylation methods have been developed that exhibit excellent regioselectivity and tolerate a wider range of functional groups compared to classic Friedel-Crafts reactions. rsc.org
Redox-Active Catalysis: A redox approach using catalysts like silver tetrafluoroborate (B81430) (AgBF₄) or fluoroboric acid (HBF₄) has been employed for the ortho-alkylation of phenols with styrenes. This method is presented as an alternative to catalysis by strong Lewis acids. acs.org
TiO₂-Catalyzed Nucleophilic Alkylation: A distinct pathway involves the use of anatase titanium dioxide (TiO₂) as a catalyst for the nucleophilic α-C alkylation of phenols with alcohols. This process does not proceed via the typical carbocation mechanism of Friedel-Crafts reactions. Experimental and computational studies suggest the formation of a Ti=C bond at oxygen vacancies on the TiO₂ surface, followed by selective substitution at the ortho-C-H bond of the phenol. nih.gov
Palladium-Catalyzed Alkylation: A heterogeneous palladium-on-carbon (Pd/C) catalyst has been used for the alkylation of phenols using primary alcohols as the alkylating agent, demonstrating a broad substrate scope. rsc.org
Post-Synthetic Functionalization of this compound Derivatives
Once synthesized, dibutylphenols, particularly the sterically hindered 2,6-di-tert-butylphenol, can serve as precursors for further chemical transformations. These post-synthetic modifications generate new molecules with specific properties and applications.
Oxidative Coupling Reactions
Oxidative coupling is a significant post-synthetic functionalization strategy for hindered phenols like 2,6-di-tert-butylphenol. These reactions typically involve the formation of a C-C or C-O bond between two phenol units.
The oxidation of 2,6-di-tert-butylphenol can lead to the formation of 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone or 4,4'-biphenol. wikipedia.orgnii.ac.jp A variety of catalytic systems have been developed to facilitate this transformation.
Copper-Diamine Complexes: Copper(II)-diamine complexes are effective catalysts for the oxidative coupling of 2,6-di-tert-butylphenol. The catalytic activity can be influenced by the specific diamine ligand and the presence of halides. unam.mx The oxidation in the presence of a tertiary amine-basic cupric salt complex can yield either diphenoquinones or higher molecular weight polyphenylene ethers, depending on the reaction conditions. google.com
Cobalt-Porphyrin Catalysts: Cobalt(II) tetraarylporphyrins supported on cationic latex have been shown to catalyze the autoxidation of 2,6-di-tert-butylphenol in water. This reaction yields both 2,6-di-tert-butyl-1,4-benzoquinone and the C-C coupled product, 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone. researchgate.net
Specific Oxidizing Agents: The reaction of 2,6-di-tert-butylphenol with N,N'-bis(ethoxycarbonyl)-1,4-benzoquinone diimine results in good yields of 3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone. The reaction is faster in polar solvents. nii.ac.jpoup.com
Molybdate Surfactants: In aqueous media, long-chain N-alkyliminodiacetatomolybdate catalytic surfactants incorporated within micelles have demonstrated catalytic activity for the oxidation of 2,6-di-tert-butylphenol to the corresponding diphenoquinone. rsc.org
Catalytic Systems for Oxidative Coupling of 2,6-di-tert-butylphenol
| Catalytic System | Oxidant | Major Product(s) | Reference |
|---|---|---|---|
| Copper(II)-diamine complexes | Oxygen | Diphenoquinones / Polyphenylene ethers | unam.mxgoogle.com |
| Cobalt(II) tetraarylporphyrins | Molecular Oxygen (Autoxidation) | 2,6-di-tert-butyl-1,4-benzoquinone, 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone | researchgate.net |
| N,N'-bis(ethoxycarbonyl)-1,4-benzoquinone diimine | Itself (reagent) | 3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone | nii.ac.jpoup.com |
| N-alkyliminodiacetatomolybdate surfactants | Not specified | Diphenoquinone | rsc.org |
Alkylation and Acylation of Phenolic Hydroxyl Group
The derivatization of the phenolic hydroxyl group in this compound through alkylation and acylation is a cornerstone of its synthetic utility. nih.gov These reactions modify the properties of the parent molecule, leading to a diverse array of chemical intermediates and products.
Alkylation of the phenolic hydroxyl group is a common strategy. nih.gov This can be achieved through various methods, including the use of alkyl halides or sulfates in the presence of a base. alfa-chemistry.com This reaction proceeds via nucleophilic substitution, where the phenoxide anion attacks the alkylating agent. alfa-chemistry.com The choice of reagents and reaction conditions can influence the selectivity and yield of the desired ether. For instance, in polyphenolic compounds, selective protection of certain hydroxyl groups may be necessary to achieve the desired alkylation pattern. alfa-chemistry.com
Acylation of the phenolic hydroxyl group to form phenolic esters is another critical transformation. rsc.org These esters have wide-ranging applications. rsc.org A novel and efficient one-pot method for the selective O-acylation of phenols has been reported using organic salts as acylating reagents, mediated by diethylaminosulfur trifluoride (DAST). rsc.org This method is notable for its high yields and operation at room temperature. rsc.org The choice of acylation conditions can also afford selectivity between phenolic and alcoholic hydroxyl groups when both are present in a molecule. nih.gov For example, microwave-assisted synthesis has been shown to promote the acylation of alcoholic hydroxyls, while specific reagents like rubidium fluoride (B91410) can accelerate the acylation of phenolic hydroxyls. nih.gov
Michael Addition Reactions for Advanced Antioxidant Precursors
The Michael addition, or conjugate 1,4-addition, is a powerful and atom-economical method for forming carbon-carbon bonds. wikipedia.orgresearchgate.net In the context of this compound, this reaction is pivotal for synthesizing advanced antioxidant precursors. wikipedia.org
A key example is the reaction of 2,6-di-tert-butylphenol with methyl acrylate (B77674), which undergoes a Michael addition to form methyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate. wikipedia.org This compound serves as a crucial intermediate in the synthesis of more complex and highly effective antioxidants, such as Irganox 1098. wikipedia.org The Michael reaction involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.org In this case, the this compound derivative acts as the nucleophile. The reaction is highly valued for its efficiency in creating complex molecules from simpler starting materials. researchgate.net
The versatility of the Michael addition extends to various nucleophiles and acceptors, making it a broadly applicable strategy in organic synthesis. wikipedia.org The resulting products often feature a 1,5-dioxygenated pattern, a useful structural motif in many functional molecules. wikipedia.org
Derivatization for Novel Chemical Intermediates
The derivatization of this compound is not limited to modifications at the hydroxyl group but also includes reactions on the aromatic ring, leading to a wide range of novel chemical intermediates. nih.gov These transformations leverage the electron-rich nature of the phenolic ring to introduce diverse functional groups.
Classical electrophilic substitution reactions such as Friedel-Crafts alkylation and acylation, sulfonation, nitration, and halogenation can be readily performed on the phenolic ring. nih.gov Beyond these, other reactions that are typically less facile on simple aromatic rings, such as the Reimer-Tiemann, Vilsmeier-Haack, and Mannich reactions, can proceed smoothly on phenols, further expanding the diversity of accessible derivatives. nih.gov
For instance, 2,6-di-tert-butylphenol is a precursor in the synthesis of 4,4'-biphenol through an oxidative coupling process, followed by the removal of the tert-butyl groups. wikipedia.org Derivatization can also involve the introduction of sulfonyl chloride groups, which can enhance the analytical detection of phenolic compounds in techniques like liquid chromatography-mass spectrometry. nih.govresearchgate.net The ability to introduce a variety of functional groups onto the this compound scaffold makes it a valuable platform for generating novel intermediates for various applications, including the synthesis of complex molecules and materials. nih.gov
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are increasingly influencing the synthesis of industrial chemicals like this compound. yale.edusigmaaldrich.com This section explores the application of these principles to create more sustainable and environmentally benign manufacturing routes.
Development of Sustainable Synthetic Routes
The development of sustainable synthetic routes is a primary goal of green chemistry. chemistryjournals.net This involves designing processes that are more efficient, generate less waste, and utilize renewable resources. numberanalytics.com For this compound, this translates to moving away from traditional synthetic methods that may involve hazardous reagents and produce significant waste streams. chemistryjournals.net
One of the core tenets of green chemistry is waste prevention, which emphasizes avoiding the creation of waste in the first place. yale.edusigmaaldrich.com This can be achieved by designing synthetic pathways with fewer steps and higher yields. scienceinschool.org For example, the traditional multi-step synthesis of some chemicals has been replaced by more efficient catalytic processes that reduce waste and improve atom economy. chemistryjournals.netscienceinschool.org The application of biocatalysis, using enzymes or whole microorganisms, offers a promising avenue for more sustainable synthesis, as these reactions are often highly selective and occur under mild conditions. numberanalytics.comscielo.br Flow chemistry is another innovative approach that can enhance efficiency and safety by conducting reactions in continuous flow reactors. numberanalytics.com
Catalyst Design and Recycling for Enhanced Atom Economy
Catalysis is a fundamental pillar of green chemistry, as catalytic reagents are superior to stoichiometric ones in terms of efficiency and waste reduction. yale.edu The concept of atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is central to this principle. acs.orgacs.org
Solvent Selection and Minimization in Industrial Production
Solvents are a major contributor to the environmental impact of chemical processes, often constituting a large portion of the total mass used in production. nih.govacs.org Therefore, the selection and minimization of solvents are critical aspects of green chemistry. nih.gov
The ideal green reaction would be solvent-free; however, this is not always practical. nih.gov When solvents are necessary, the goal is to choose those that are less hazardous, have a lower environmental impact, and can be recycled. acs.orgmdpi.com Water and supercritical carbon dioxide are examples of environmentally benign solvents. scienceinschool.org When selecting a solvent, factors such as polarity, boiling point, and potential for recycling should be considered. mdpi.comalliancechemical.com The use of low-VOC (volatile organic compound) or VOC-free solvents is also encouraged to reduce air pollution. alliancechemical.com In the industrial production of this compound, a careful evaluation of solvent choice can lead to significant reductions in waste and environmental contamination. nih.gov
Interactive Data Table: Properties of this compound Isomers
| Property | 2,6-di-tert-butylphenol | 2,4-di-tert-butylphenol |
|---|---|---|
| CAS Number | 128-39-2 wikipedia.org | - |
| Molar Mass | 206.329 g/mol wikipedia.org | - |
| Appearance | Colorless solid wikipedia.org | - |
| Melting Point | 34 to 37 °C wikipedia.org | - |
| Boiling Point | 253 °C wikipedia.org | - |
| Key Application | Antioxidant precursor wikipedia.org | - |
Waste Minimization and Byproduct Management Strategies
In the industrial synthesis of this compound, the principles of green and sustainable chemistry are paramount for mitigating environmental impact and enhancing economic viability. scitechnol.comresearchgate.net The primary focus of waste minimization is to prevent the generation of waste at its source, a concept that is more environmentally and economically sound than managing waste after it has been created. acs.orgwikipedia.org This involves a holistic approach, from the selection of raw materials and catalysts to the optimization of reaction conditions and the management of inevitable byproducts.
A significant challenge in the production of tert-butylphenols is the formation of a complex mixture of products and byproducts. The Friedel-Crafts alkylation of phenol with agents like tert-butyl alcohol or isobutylene can yield not only the desired 2,4-di-tert-butylphenol (2,4-DTBP) but also other isomers such as 2-tert-butylphenol (B146161) (2-TBP), 4-tert-butylphenol (4-TBP), and 2,6-di-tert-butylphenol (2,6-DTBP). researchgate.net Additionally, byproducts like tert-butyl phenyl ether (OTBP) and butenylated phenols can form depending on the specific process conditions. iitm.ac.in
Catalyst Selection and Its Impact on Byproduct Formation
The choice of catalyst is a critical factor that dictates the selectivity of the reaction and the profile of byproducts generated.
Traditional Acid Catalysts : Homogeneous acid catalysts such as sulfuric acid, while effective in promoting alkylation, can lead to the formation of significant impurities. For instance, the use of sulfuric acid can produce sulphonic acid by-products, which complicate purification processes. scientificupdate.com
Heterogeneous and Solid Acid Catalysts : To circumvent the issues associated with traditional acids, research has focused on solid acid catalysts. Materials like zeolites, activated clays, and strongly acidic ion exchange resins offer advantages in terms of separation and reusability. scientificupdate.com Calcined hydrotalcites (e.g., Mg-Al, Mg-Cr, Zn-Al) have been studied for the tert-butylation of phenol, demonstrating that the catalyst's acid-base properties directly influence product distribution. iitm.ac.in For example, calcined magnesium-aluminium hydrotalcites (CMA-HTs) can produce O-tert-butyl phenol and 2-tert-butyl phenol as major products, along with butenylated phenols as useful byproducts. iitm.ac.in
Catalyst as a Dehydrating Agent : An innovative approach involves using phosphorus pentoxide (P₂O₅) as both a catalyst and a dehydrating agent in the reaction of phenol with tertiary butyl alcohol. google.com In this process, the water formed as a byproduct reacts with the P₂O₅ to generate phosphoric acid. google.com This strategy is doubly beneficial: it removes water, which can interfere with the reaction, and it transforms a waste stream (water) into a commercially valuable chemical (phosphoric acid). google.com The resulting phosphoric acid forms a separate aqueous layer that is easily removed from the organic product layer. google.com
Feedstock Purity and Process Optimization
The purity of the starting materials is essential for minimizing waste. A major industrial challenge is the reliance on isobutylene, which is often sourced from C4 fractions containing other butenes and butadiene. google.com Using these impure streams leads to the formation of secondary butyl-substituted phenol derivatives and other byproducts that are difficult and costly to separate from the desired this compound products. google.com Therefore, strategies that either utilize a purer feedstock or employ a process tolerant of impurities are crucial for waste reduction.
Process optimization, guided by the principles of green chemistry, seeks to maximize efficiency and reduce waste. acs.org This includes adjusting temperature, pressure, and reaction times to favor the formation of the desired product while minimizing byproduct generation and energy consumption. acs.org
Byproduct Management and Valorization
Effective management of byproducts is a cornerstone of a sustainable synthesis strategy, following a hierarchy of prevention, reuse, recycling, recovery, and finally, disposal. cpcb.nic.in
Separation and Purification : Standard industrial practice involves the separation of the desired this compound isomers from the reaction mixture through methods like vacuum distillation. google.com Unwanted isomers and other byproducts must then be managed.
Byproduct Valorization : The ideal scenario is to find applications for the byproducts, turning a waste stream into a value stream. The conversion of water into phosphoric acid is a prime example of this principle. google.com Other byproducts, such as the various tert-butylated phenol isomers, may themselves be valuable intermediates for other chemical processes, including the manufacturing of pesticides, fragrances, and antioxidants. researchgate.net
Waste Treatment : For byproducts that cannot be valorized, appropriate treatment methods must be employed to reduce their hazard profile before disposal. utoledo.edu This can include chemical neutralization of acidic or basic waste streams. utoledo.edu Segregating different types of waste (e.g., halogenated vs. non-halogenated) is a key practice to ensure proper handling and treatment. utoledo.edu
The following table summarizes key waste minimization and byproduct management strategies discussed:
Table 1: Byproduct and Waste Management Strategies in this compound Synthesis
| Strategy | Catalyst/Reagent | Key Byproducts / Waste | Management Approach | Research Findings |
|---|---|---|---|---|
| Byproduct Valorization | Phosphorus Pentoxide | Water | Conversion to commercially valuable phosphoric acid. | Creates a separable aqueous layer, simplifying purification and adding value. google.com |
| Catalyst Selection | Calcined Hydrotalcites (e.g., CMA-HT) | O-tert-butyl phenol, Butenyl phenols | Catalyst choice influences product distribution, turning potential byproducts into useful ones. | The acid-base properties of the catalyst control the reaction path and product selectivity. iitm.ac.in |
| Avoidance of Harmful Byproducts | Alternative to Sulfuric Acid | Sulphonic acid by-products | Using solid acid catalysts or other systems to avoid the formation of hard-to-manage impurities. | Use of sulfuric acid can create major sulphonic acid impurities. scientificupdate.com |
| Feedstock Purity | High-Purity Isobutylene | Secondary butyl-substituted phenols | Utilizing purer raw materials to prevent the formation of byproducts that are difficult to separate. | Impure C4 fractions lead to byproducts that contaminate the final product. google.com |
Chemical Reactivity and Mechanistic Investigations of Dibutylphenol Systems
Oxidation Chemistry of Dibutylphenol
The oxidation of dibutylphenols, particularly isomers such as 2,4-di-tert-butylphenol (B135424) and 2,6-di-tert-butylphenol (B90309), is a cornerstone of their chemical reactivity and industrial application, primarily as antioxidants. nih.govwikipedia.orgrsc.org The presence of bulky tert-butyl groups on the phenolic ring sterically hinders the hydroxyl group, influencing the stability and reaction pathways of the subsequent radical species formed during oxidation. nih.govresearchgate.net The oxidation process is not only central to their function as stabilizers but also leads to the formation of various intermediates, including phenoxy radicals, quinone methides, and dimeric products. cdnsciencepub.comnih.gov
Radical Scavenging Mechanisms
The principal antioxidant activity of dibutylphenols stems from their ability to act as radical scavengers, interrupting the chain reactions of autoxidation. This is achieved primarily through the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical. The efficacy of this process is dictated by several factors, including the stability of the resulting phenoxy radical and the reaction kinetics.
The primary mechanisms for radical scavenging by phenolic compounds are Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SET-PT). mdpi.com
Hydrogen Atom Transfer (HAT): In this mechanism, the phenol (B47542) (ArOH) directly donates its hydroxyl hydrogen to a free radical (R•), effectively neutralizing it and forming a stable phenoxy radical (ArO•). The ease of this homolytic cleavage of the O-H bond is a critical determinant of antioxidant efficiency and is quantified by the Bond Dissociation Enthalpy (BDE). mdpi.comunibo.it ArOH + R• → ArO• + RH
Single-Electron Transfer followed by Proton Transfer (SET-PT): This two-step mechanism involves the initial transfer of an electron from the phenol to the free radical, yielding a phenol radical cation (ArOH•+) and an anion (R-). This is followed by the deprotonation of the radical cation to form the phenoxy radical. mdpi.com The Ionization Potential (IP) of the phenol is the key parameter governing the initial electron transfer step. unibo.it ArOH + R• → [ArOH•+ / R-] → ArO• + RH
The steric hindrance provided by the tert-butyl groups at the ortho positions (as in 2,6-di-tert-butylphenol) enhances the stability of the resulting phenoxy radical, preventing it from participating in further undesirable reactions. However, this same steric bulk can sometimes reduce the scavenging efficiency towards certain sterically demanding radicals. nih.govresearchgate.net The stoichiometric factor (n) represents the number of free radicals trapped by a single molecule of the antioxidant. For many phenolic antioxidants, this value is theoretically 2. Studies on 2,4-di-t-butylphenol (DBP) and its dimer have investigated these factors. nih.gov
| Compound | Scavenging System | Stoichiometric Factor (n) | Relative Antioxidant Potency |
|---|---|---|---|
| 2,4-di-t-butylphenol (DBP) | AIBN/BPO Polymerization | Identical to its dimer | Less effective scavenger due to steric factors of bulky t-butyl groups. nih.govresearchgate.net |
| bis-DBP (Dimer) | AIBN/BPO Polymerization | Identical to its monomer | Less effective scavenger due to steric factors of bulky t-butyl groups. nih.govresearchgate.net |
Formation of Quinone Methides and Dimerization Pathways
Under oxidative conditions, dibutylphenols can undergo further reactions beyond the formation of a simple phenoxy radical. One significant pathway, particularly for phenols with an alkyl substituent at the para-position (e.g., 2,6-di-tert-butyl-4-methylphenol), is the formation of quinone methides. nih.govnih.gov
Quinone methides are highly reactive electrophilic intermediates formed by a formal two-electron oxidation of the parent phenol. nih.gov The process often proceeds via the initial phenoxy radical, which undergoes a subsequent oxidation or disproportionation step. nih.gov For example, the one-electron oxidation of 2,6-di-tert-butyl-4-methylphenol (BHT) produces a phenoxy radical that can be further oxidized to 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone, a quinone methide. nih.govnih.gov These intermediates are known to be reactive towards biological nucleophiles. researchgate.net
In addition to forming quinone methides, the phenoxy radicals generated from dibutylphenols can couple with one another in dimerization reactions. cdnsciencepub.comnih.gov This radical-mediated coupling can result in either C-C or C-O linkages.
C-C Dimerization: Phenoxy radicals can couple to form new carbon-carbon bonds. For instance, the oxidation of 2,6-di-tert-butylphenol can yield 3,3',5,5'-tetra-tert-butyldiphenoquinone. cdnsciencepub.com Similarly, 2,4-di-tert-butylphenol undergoes radical C-C dimerization to form its corresponding biphenyl (B1667301) derivative (bis-DBP). nih.govresearchgate.net
C-O Dimerization: While less common for sterically hindered phenols, C-O coupling can occur to form dimeric ethers.
The specific pathway taken—formation of quinone methides versus dimerization—depends on the substitution pattern of the phenol, the oxidizing agent, and the reaction conditions.
Thermochemical Stability and Decomposition Mechanisms
Dibutylphenols are valued for their stability under typical service conditions. wikipedia.org However, they will decompose at elevated temperatures. The thermal decomposition of alkylphenols generally proceeds through free-radical mechanisms, with dealkylation being a primary pathway. researchgate.net
Studies on 4-tert-butylphenol (B1678320) have shown that thermal decomposition in the temperature range of 673–738 K yields phenol and isobutylene (B52900) as major products, consistent with a dealkylation mechanism. researchgate.net A related compound, 2,6-di-tert-butyl-4-methylphenol (BHT), is reported to be thermally stable in an inert atmosphere up to 400 K. nih.gov In contrast, its hydroperoxide derivative (BHTOOH), an initial product of oxidation, is significantly less stable, with a rapid decomposition onset temperature of 375.2 K. nih.gov This highlights that while the parent phenols are stable, their oxidation products can pose thermal hazards.
| Compound | Condition | Decomposition Onset Temperature | Key Decomposition Products | Heat of Decomposition (Q) |
|---|---|---|---|---|
| 4-tert-Butylphenol | Thermolysis | 673 K. researchgate.net | Phenol, Isobutylene. researchgate.net | Not specified |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | Nitrogen Atmosphere | Stable up to 400 K. nih.gov | Not applicable | Not applicable |
| BHT-hydroperoxide (BHTOOH) | Nitrogen Atmosphere | 375.2 K. nih.gov | Not specified | 865.0 J/g. nih.gov |
Dealkylation Processes and Reaction Kinetics
Dealkylation, the removal of an alkyl group from the aromatic ring, is a significant chemical transformation for dibutylphenols. As noted in the discussion of thermal decomposition, this can occur at high temperatures. researchgate.net However, dealkylation can also be achieved under milder conditions using specific catalysts. This process is of synthetic importance as it allows for the conversion of readily available di-substituted phenols into mono-substituted phenols or the parent phenol.
Catalytic Dealkylation with Heteropoly Acids
Heteropoly acids (HPAs) have been identified as highly effective solid acid catalysts for the dealkylation of 2,6-di-tert-butylphenol and its derivatives. osti.govcatalysis.ru These catalysts facilitate the selective elimination of one tert-butyl group, typically as isobutene.
Research has demonstrated that HPAs like tungstophosphoric acid (H₃PW₁₂O₄₀) are substantially more active than traditional solid acid catalysts such as metal sulfates or cation-exchange resins for this transformation. osti.govcatalysis.ru The reaction is typically conducted heterogeneously, with the solid HPA catalyst and the molten phenol substrate, which simplifies catalyst separation and reuse. osti.govcatalysis.ruresearchgate.net
| Catalyst | Substrate | Temperature | Reaction Phase | Outcome |
|---|---|---|---|---|
| Heteropoly Acid (e.g., H₃PW₁₂O₄₀) | Derivatives of 2,6-di-tert-butylphenol. osti.govcatalysis.ru | 130-150 °C. osti.govcatalysis.ru | Heterogeneous (Melt). osti.govcatalysis.ru | Selective elimination of one tert-butyl group. osti.govcatalysis.ru |
| Metal Sulfates | Derivatives of 2,6-di-tert-butylphenol. osti.govcatalysis.ru | - | Heterogeneous | Less active than HPAs. osti.govcatalysis.ru |
| Cation Exchangers | Derivatives of 2,6-di-tert-butylphenol. osti.govcatalysis.ru | - | Heterogeneous | Less active than HPAs. osti.govcatalysis.ru |
Kinetic Modeling of Dealkylation Reactions
The development of a comprehensive kinetic model for the dealkylation of dibutylphenols is crucial for understanding reaction mechanisms, predicting reaction rates, and optimizing process conditions. However, detailed kinetic models specifically for the dealkylation of this compound are not extensively reported in the public domain. In contrast, the reverse reaction, the alkylation of phenols, has been the subject of mathematical modeling. For instance, a kinetic scheme for the catalytic alkylation of 2,6-di-tert-butylphenol with methyl acrylate (B77674) has been proposed and modeled, consisting of 28 elementary stages that describe the formation of the alkylated product.
A robust kinetic model for dealkylation would need to consider several key factors. These include the specific isomer of this compound (e.g., 2,4-di-tert-butylphenol or 2,6-di-tert-butylphenol), the reaction conditions such as temperature and pressure, and the presence of any catalysts or initiators. The model would be constructed from a series of elementary reaction steps, each with an associated rate constant.
The following table outlines the essential components that would be incorporated into a kinetic model for the dealkylation of a generic this compound.
| Component | Description | Parameters to be Determined |
| Initiation | The initial step that generates reactive species, such as the homolytic cleavage of a bond to form radicals. | Activation energy (Ea), pre-exponential factor (A) for the initiation step. |
| Propagation | A series of steps where the reactive species attack the this compound molecule, leading to the cleavage of a butyl group. | Rate constants for each propagation step. |
| Dealkylation Step | The key step involving the breaking of the carbon-carbon bond between the butyl group and the phenolic ring. | Rate constant and activation energy for C-C bond scission. |
| Termination | Steps in which the reactive species are consumed, terminating the reaction chain. | Rate constants for termination reactions. |
| Table 1: Essential Components of a Kinetic Model for this compound Dealkylation |
The determination of the rate constants and activation energies for each elementary step would require extensive experimental data, typically obtained from carefully designed kinetic studies under various reaction conditions. Advanced computational chemistry methods, such as Density Functional Theory (DFT), could also be employed to calculate these parameters theoretically.
Mechanistic Elucidation of this compound Transformations
The transformation of dibutylphenols, including dealkylation and oxidation reactions, proceeds through complex mechanisms involving various transient species. A thorough understanding of these mechanisms is fundamental for controlling reaction pathways and product distributions.
Identification of Reaction Intermediates
The identification of short-lived reaction intermediates is a key aspect of mechanistic studies. In the context of this compound transformations, several types of intermediates have been proposed and, in some cases, experimentally observed.
Phenoxyl radicals are widely recognized as key intermediates in the oxidation of hindered phenols. The steric hindrance provided by the tert-butyl groups in 2,6-di-tert-butylphenol, for example, enhances the stability of the corresponding phenoxyl radical, making it more amenable to study. These radicals can be generated through the abstraction of the phenolic hydrogen atom.
In dealkylation reactions, particularly under thermal stress, it is plausible that the mechanism involves the formation of a butyl radical and a phenoxyl radical through homolytic cleavage of the C-C bond. Other potential intermediates could include carbocations if the reaction proceeds via a heterolytic pathway, for instance, in the presence of an acidic catalyst.
The following table summarizes potential intermediates in this compound transformations.
| Intermediate | Formation Pathway | Role in Transformation |
| Phenoxyl Radical | Hydrogen abstraction from the hydroxyl group. | Key intermediate in oxidation and potentially in thermal dealkylation. |
| Butyl Radical | Homolytic cleavage of the C-C bond between the butyl group and the aromatic ring. | Primary species leading to the formation of dealkylation byproducts. |
| Carbocation (Butyl Cation) | Heterolytic cleavage of the C-C bond, often acid-catalyzed. | Can undergo rearrangement or react with nucleophiles. |
| Quinone-like Structures | Further oxidation of phenoxyl radicals. | Can be stable final products or reactive intermediates. |
| Table 2: Potential Reaction Intermediates in this compound Transformations |
Advanced analytical techniques such as electron paramagnetic resonance (EPR) spectroscopy are instrumental in the direct detection and characterization of radical intermediates like the phenoxyl radical.
Determination of Rate-Determining Steps
The cleavage of the carbon-carbon bond between the bulky tert-butyl group and the aromatic ring is a likely candidate for the RDS in thermal dealkylation, due to the significant energy required to break this bond. In catalyzed reactions, the rate-determining step might shift to the formation of the active catalyst-substrate complex or the desorption of products from the catalyst surface.
The following table presents plausible rate-determining steps for different this compound transformation scenarios.
| Reaction Type | Plausible Rate-Determining Step | Justification |
| Thermal Dealkylation | C-C bond cleavage between the butyl group and the aromatic ring. | High bond dissociation energy. |
| Catalytic Dealkylation | Adsorption of this compound onto the catalyst surface or the surface reaction step. | Can be limited by mass transfer or the intrinsic catalytic activity. |
| Oxidative Transformation | Initial hydrogen abstraction from the phenolic hydroxyl group. | Formation of the initial radical species can be the slowest step. |
| Table 3: Plausible Rate-Determining Steps in this compound Transformations |
Kinetic Isotope Effects in Reaction Analysis
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for identifying bond-breaking or bond-forming events in the rate-determining step. This effect arises from the difference in reaction rates when an atom in a reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium).
The following table illustrates how KIE could be hypothetically applied to study the mechanism of this compound dealkylation.
| Isotopic Substitution | Probed Bond | Expected KIE (k_light/k_heavy) | Mechanistic Implication if KIE is Observed |
| Deuteration of the phenolic OH group | O-H | > 1 | The breaking of the O-H bond is part of the rate-determining step. |
| Deuteration of the α-carbon of the butyl group | C-H | > 1 | A C-H bond at the point of attachment is broken in the rate-determining step. |
| ¹³C substitution of the α-carbon of the butyl group | C-¹³C | > 1 | The C-C bond between the butyl group and the ring is cleaved in the rate-determining step. |
| Table 4: Hypothetical Application of Kinetic Isotope Effects in this compound Dealkylation Studies |
The magnitude of the observed KIE can provide further details about the transition state of the rate-determining step. The absence of a significant KIE when a particular bond is isotopically labeled would suggest that the cleavage of that bond is not involved in the rate-determining step of the reaction.
Advanced Applications of Dibutylphenol in Materials Science and Engineering
Dibutylphenol as an Antioxidant in Polymer Systems
The utility of this compound and its derivatives as antioxidants is well-established in the polymer industry. wikipedia.org These compounds are integral in protecting a wide array of hydrocarbon-based products, from plastics to petrochemicals, against oxidative degradation. wikipedia.org
The primary function of phenolic antioxidants like this compound is to interrupt the auto-oxidation cycle of polymers. europlas.com.vn This cycle is initiated by the formation of highly reactive free radicals due to factors like heat, radiation, or mechanical stress. europlas.com.vn The stabilization mechanism of this compound involves the donation of a hydrogen atom from its hydroxyl group to the reactive peroxy radicals in the polymer. europlas.com.vn This action neutralizes the radical and forms a stable antioxidant radical, which is unreactive and prevents the propagation of the degradation chain. europlas.com.vn
This process is crucial in preventing the two main degradation pathways in polymers: cross-linking and chain scission. europlas.com.vn Cross-linking leads to an increase in molecular weight, resulting in brittleness and reduced elongation, while chain scission decreases molecular weight, leading to reduced tensile strength and increased melt flow. europlas.com.vn
The degradation of polymers is a complex process influenced by factors such as temperature, light exposure, oxygen, and mechanical stress. plastics-technology.com The introduction of this compound as an antioxidant significantly alters these degradation pathways. By scavenging free radicals, this compound inhibits the initial steps of oxidative degradation, thereby preserving the polymer's molecular structure and mechanical properties. europlas.com.vn
The effectiveness of an antioxidant is often measured by its ability to extend the Oxidation Induction Time (OIT) of a polymer. For example, the use of phosphite (B83602) antioxidants derived from 2,4-dibutylphenol has been shown to substantially increase the OIT of polyolefins like polypropylene (B1209903) and polyethylene (B3416737). vulcanchem.com
The degradation of polymers can proceed through various routes, including thermal, photo-oxidative, and thermo-mechanical degradation. mdpi.com this compound-based antioxidants are effective in mitigating thermal-oxidative degradation by preventing the formation of oxygenated functional groups like peroxides, alcohols, and ketones within the polymer structure. mdpi.com
Exposure to ultraviolet (UV) radiation from sunlight can lead to the degradation of polymers, causing discoloration, brittleness, and loss of mechanical strength. plastics-technology.comeupegypt.com this compound derivatives play a crucial role as UV stabilizers, protecting materials from the harmful effects of UV light. wikipedia.org
These compounds function as UV absorbers, which absorb harmful UV radiation and dissipate it as less harmful energy, such as heat. eupegypt.com This prevents the UV light from breaking the chemical bonds within the polymer. eupegypt.com UV absorbers are particularly important for colorless, transparent, or light-colored products where maintaining clarity and color stability is essential. raytopoba.com
The typical concentration of UV stabilizers in plastics ranges from 0.1% to 1%. basel.int They are used in a variety of applications, including automotive coatings, packaging materials, and construction products, to enhance the durability and lifespan of the materials. eupegypt.combasel.int
| Antioxidant Type | Stabilization Mechanism | Effect on Polymer |
| Primary (Phenolic) | Donates hydrogen to peroxy radicals | Prevents chain propagation, cross-linking, and scission. europlas.com.vn |
| Secondary (Phosphite) | Decomposes hydroperoxides | Prevents formation of reactive radicals. europlas.com.vn |
| UV Absorber | Absorbs UV radiation | Prevents bond breaking and photo-degradation. eupegypt.com |
Application in Fuel and Lubricant Stabilization
This compound and its derivatives are widely used as additives to improve the stability and performance of fuels and lubricants. wikipedia.orgsongwon.comsongwon.com Their antioxidant properties are critical in preventing the degradation of these hydrocarbon-based products. wikipedia.org
Hydrocarbon fuels, such as gasoline, are susceptible to oxidative degradation during storage and use, leading to the formation of sticky deposits known as gums. google.com These gums can cause significant problems, including clogged filters and stuck valves, which adversely affect fuel handling and combustion performance. google.com
This compound-based antioxidants are added to fuels to inhibit this oxidation process. osti.gov They work by stabilizing the reactive species that lead to gum formation. google.com The effectiveness of these stabilizers is particularly crucial for fuels like pyrolysis gasoline and cracked gasoline, which are more prone to oxidation. google.com The addition of antioxidants helps to maintain the quality and stability of the fuel over longer periods. osti.gov
In the aviation industry, 2,6-di-tert-butylphenol (B90309) is a notable antioxidant used to prevent gumming in aviation fuels. wikipedia.org Aviation turbine fuels must meet stringent performance criteria, including high energy content, combustion quality, and stability. skybrary.aero The use of antioxidants ensures that the fuel remains stable and free from deposits that could compromise engine performance and safety. songwon.com
Sustainable Aviation Fuels (SAFs) are also being developed, which may require the blending of different hydrocarbon components to meet performance standards. energy.govwhiterose.ac.uk The stability of these blended fuels is a key consideration, and antioxidants play a role in ensuring their long-term performance. mdpi.com
In diesel fuels, the formation of gums and deposits can also be a problem. dtic.mil Antioxidants are used to prevent the degradation of diesel fuel, which can lead to the formation of soluble gums that later form hard deposits on hot engine parts. dtic.mil The stabilization of diesel fuel is essential for maintaining engine cleanliness and efficiency.
The use of lubricant additives, including antioxidants, also contributes to improved fuel efficiency by reducing friction and stabilizing the engine oil's viscosity. vinatiorganics.com By preventing the oxidation of lubricants, these additives help to extend their service life and protect the engine from wear and corrosion. songwon.comsongwon.com
| Fuel/Lubricant Application | Function of this compound | Performance Benefit |
| Gasoline | Prevents oxidation and gum formation. google.com | Reduces deposits, prevents filter clogging and valve sticking. google.com |
| Aviation Fuel | Prevents gumming. wikipedia.org | Ensures fuel stability and engine safety. skybrary.aero |
| Diesel Fuel | Prevents gum and deposit formation. dtic.mil | Maintains engine cleanliness and efficiency. dtic.mil |
| Lubricants | Retards oxidation. songwon.com | Extends oil drain intervals, reduces viscosity changes, and prevents corrosion. songwon.comsongwon.com |
This compound Derivatives in Lubricant Formulations
The performance and lifespan of lubricants are significantly enhanced by the incorporation of this compound derivatives, which primarily function as potent antioxidants. mdpi.com These additives are essential for protecting the base oils in lubricants and greases from oxidative degradation, which improves thermal stability and extends the service life of the lubricant. mdpi.com 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) and its isomers can be used directly as an oil additive or as a precursor for more complex antioxidant molecules. ustabchem.comresearchgate.net
In lubricant formulations, these phenolic compounds function by interrupting the free-radical chain reactions that lead to oil oxidation. diva-portal.org The combination of phenolic and other chemical moieties, such as amines, in a single molecule can lead to enhanced antioxidant performance. psgraw.com Derivatives like oil-soluble carboxylic acid phenol (B47542) esters have also been developed for use as lubricant and fuel additives. google.com The primary role of these derivatives is to reduce friction, wear, and heat in mechanical components, making them vital in both industrial machinery and common household items. mdpi.com
Table 1: Functions of this compound Derivatives in Lubricants
| Derivative/Class | Primary Function | Mechanism of Action | Application Area |
| 2,4-Di-tert-butylphenol (2,4-DTBP) | Antioxidant, Stabilizer | Scavenges free radicals to prevent oxidative degradation of base oils. mdpi.comsolubilityofthings.com | Industrial lubricants, Greases, Fuels mdpi.comtradekorea.com |
| 2,6-Di-tert-butylphenol (DBP) | Antioxidant Additive | Inhibits oxidation in oils exposed to high temperatures and pressures. researchgate.net | Lubricating oils, Hydraulic fluids researchgate.net |
| Phenol-Amine Compounds | Enhanced Antioxidant | Combines the antioxidant capabilities of both phenol and amine groups for synergistic effect. psgraw.com | High-performance lubricant formulations psgraw.com |
| Oil-Soluble Phenol Esters | Additive | Provides corrosion protection and improves lubricant stability. google.com | Mineral lubricating oils, Fuels google.com |
Role as a Chemical Intermediate in Complex Organic Synthesis
This compound, particularly 2,4-DTBP, is a high-volume organic compound that serves as a critical chemical intermediate in the synthesis of a diverse range of products. vinatiorganics.comeuropa.eu Its status as a foundational building block stems from the reactivity of its phenolic hydroxyl group and the steric hindrance provided by the tert-butyl groups, which allows for selective chemical transformations. solubilityofthings.com It is a key raw material for industries involved in polymer stabilization, agrochemicals, and specialty chemicals. wikipedia.orgpmarketresearch.com Manufacturers classify 2,4-DTBP as an essential intermediate for producing phenolic phosphites and UV stabilizers. siigroup.com The production and use of this compound in making these downstream products may lead to its release into the environment through various industrial waste streams. nih.gov
Precursor for High-Performance Antioxidants
The predominant application of 2,4-di-tert-butylphenol is as a precursor for the synthesis of high-performance antioxidants, which are vital for the stabilization of plastics and other polymers. vinatiorganics.compmarketresearch.com It is the primary raw material for producing phosphite-based antioxidants. fishersci.at
One of the most significant antioxidants derived from 2,4-DTBP is Tris(2,4-di-tert-butylphenyl)phosphite, commercially known as Antioxidant 168 or Irgafos 168. vinatiorganics.comwikipedia.orgnih.gov This compound is a widely used secondary antioxidant in polyolefins such as polypropylene and polyethylene. vinatiorganics.com The synthesis involves the reaction of 2,4-DTBP with phosphorus trichloride (B1173362) (PCl₃). nih.gov
Other notable antioxidants synthesized from 2,4-DTBP include:
Antioxidant 626 and PEPQ : These are other phosphite-based antioxidants for which 2,4-DTBP is a key starting material. ustabchem.com
Tetrakis(2,4-di-tert-butylphenyl)-4,4'-biphenylenediphosphonite (TBBPP) : A specialized antioxidant synthesized using 2,4-di-tert-butylphenol as a core raw material. researchgate.net
1,3,4-Oxadiazole (B1194373) Derivatives : Research has shown that novel antioxidants can be synthesized by modifying the 2,4-di-tert-butylphenol structure with 1,3,4-oxadiazole moieties, demonstrating the versatility of DTBP as a platform for creating new antioxidant compounds. rsc.org
Table 2: High-Performance Antioxidants Synthesized from 2,4-Di-tert-butylphenol
| Antioxidant Name | Chemical Family | Key Application | Reference |
| Tris(2,4-di-tert-butylphenyl)phosphite (AO 168) | Phosphite Ester | Secondary antioxidant for polyolefins (polypropylene, polyethylene). vinatiorganics.com | vinatiorganics.comwikipedia.orgnih.gov |
| Antioxidant 626 | Phosphite Ester | Polymer stabilization. | ustabchem.com |
| Antioxidant PEPQ | Phosphite Ester | Polymer stabilization. | ustabchem.com |
| TBBPP | Diphosphonite Ester | Polymer stabilization with high thermal stability. researchgate.net | researchgate.net |
| 1,3,4-Oxadiazole Derivatives | Heterocyclic Phenol | Potential as novel antioxidant compounds. rsc.org | rsc.org |
Intermediate in Specialty Chemical Production
Beyond bulk antioxidants, this compound is an intermediate in the manufacture of various specialty chemicals, including complex active pharmaceutical ingredients (APIs). vinatiorganics.compmarketresearch.com Specialty chemicals are valued for their performance or function and are typically produced in lower volumes than commodity chemicals. framochem.com
The use of 2,4-DTBP as an intermediate has been reported in the synthesis of several pharmaceutical products, such as:
Nicanartine
CGP-7930 vinatiorganics.com
Furthermore, a derivative, 5-Amino-2,4-di-tert-butylphenol, is a critical intermediate in the multi-step synthesis of Ivacaftor, a drug used for the treatment of cystic fibrosis. This highlights the importance of the this compound scaffold in creating high-value, complex molecules for the life sciences sector. nouryon.com
Table 3: Examples of Specialty Chemicals Derived from this compound
| Intermediate | Final Product/Class | Industry |
| 2,4-Di-tert-butylphenol | Probucol | Pharmaceuticals vinatiorganics.com |
| 2,4-Di-tert-butylphenol | Nicanartine | Pharmaceuticals vinatiorganics.com |
| 2,4-Di-tert-butylphenol | CGP-7930 | Pharmaceuticals vinatiorganics.com |
| 5-Amino-2,4-di-tert-butylphenol | Ivacaftor | Pharmaceuticals |
| 2,4-Di-tert-butylphenol | Fungicides, Plant Growth Regulators | Agrochemicals pmarketresearch.com |
| 2,4-Di-tert-butylphenol | UV Stabilizers | Plastics, Polymers vinatiorganics.comnih.gov |
Synthesis of Surfactants and Agrochemical Intermediates
This compound and its related alkylated phenols are starting materials for the production of surfactants and key agrochemical intermediates. europa.euwikipedia.org In the agrochemical sector, 2,4-DTBP is used to synthesize active ingredients for fungicides and plant growth regulators. pmarketresearch.com Its derivatives are critical for protecting crops and enhancing agricultural productivity. pmarketresearch.com For example, it is used as an intermediate in some glyphosate-based herbicide formulations. pmarketresearch.com It also serves as a raw material for insecticides. tradekorea.com
While detailed synthesis pathways are often proprietary, the use of p-tert-butylphenol (a related compound) in the production of surfactants is well-established. europa.eutaylorandfrancis.com These surfactants are used in a variety of industrial applications.
Integration of this compound in Phenol-Formaldehyde Resole Resins
This compound and other alkylphenols are integrated into phenol-formaldehyde (PF) resins to modify their properties for specific applications. free.frtsijournals.com PF resins are synthetic polymers formed from the reaction of phenol with formaldehyde (B43269). wikipedia.org Resole-type resins are produced with a molar excess of formaldehyde under basic conditions, leading to a polymer structure containing hydroxymethyl and benzylic ether groups that can self-cure upon heating. wikipedia.orgresearchgate.net
When an alkylated phenol like p-tert-butylphenol is used in the formulation, it alters the final structure and properties of the resin. free.fr The bulky tert-butyl group, typically at the para-position, blocks one of the reactive sites on the phenol ring. wikipedia.org This has several effects:
Reduced Cross-linking : It limits the degree of cross-linking during curing, which can make the resulting resin a thermoplastic rather than a thermoset. wikipedia.org
Increased Compatibility : The alkyl group enhances the resin's solubility in nonpolar solvents and its compatibility with other materials like rubber and natural oils. free.fr
A specific example is p-tert-butylphenol-formaldehyde resin (PTBP-FR), which is a resol-type resin used in commercial adhesives, particularly for bonding leather and rubber. wikipedia.org Alkylphenol-modified resoles are also used to create vehicles for advanced offset inks, where the resin is further modified with rosin (B192284) to achieve high viscosity and mineral oil tolerance. tsijournals.com
Advanced Analytical Methodologies for Dibutylphenol Characterization and Detection
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for the structural elucidation of organic compounds like dibutylphenol. jchps.com These methods rely on the interaction of electromagnetic radiation with matter to provide detailed information about molecular structure, functional groups, and atomic connectivity. jchps.comnumberanalytics.com For a molecule such as this compound, a combination of techniques is often employed to unambiguously determine the substitution pattern of the butyl groups on the phenol (B47542) ring.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the detailed structure of molecules in solution. wikipedia.orgsigmaaldrich.com It is based on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, which absorb radiofrequency radiation when placed in a strong magnetic field. wikipedia.orglibretexts.org The resulting NMR spectrum provides information about the chemical environment of each nucleus, allowing for the assembly of a complete molecular structure. numberanalytics.comwikipedia.org
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are the starting point for structural analysis. emerypharma.com
¹H NMR provides information on the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). emerypharma.com
¹³C NMR reveals the number of non-equivalent carbons and their functional type (e.g., aromatic, aliphatic, carbonyl). pharmaknowledgeforum.com
Two-dimensional (2D) NMR experiments are crucial for assembling complex structures by revealing correlations between nuclei. harvard.edu Key 2D experiments include:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds, helping to establish spin systems within the molecule. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, providing a clear map of which proton is attached to which carbon. pharmaknowledgeforum.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is vital for connecting different fragments of the molecule, such as linking the butyl group protons to the aromatic ring carbons. pharmaknowledgeforum.com
| NMR Experiment | Information Provided for this compound Analysis | Typical Application |
|---|---|---|
| ¹H NMR (1D) | Chemical shifts and coupling patterns of aromatic and aliphatic protons. Integration reveals the relative number of protons. | Initial assessment of purity and basic structural features. |
| ¹³C NMR (1D) | Chemical shifts of aromatic and aliphatic carbons, indicating the substitution pattern on the phenol ring. | Determining the number of unique carbon environments. |
| COSY (2D) | Shows ¹H-¹H coupling within the butyl chains and any coupling between aromatic protons. | Mapping the proton connectivity within the alkyl chains. |
| HSQC (2D) | Correlates each proton to its directly attached carbon atom. | Unambiguously assigning ¹H and ¹³C signals for each CH, CH₂, and CH₃ group. |
| HMBC (2D) | Shows long-range (2-3 bond) correlations, for example, from the CH₂ protons of the butyl group to the aromatic carbons. | Confirming the attachment points of the butyl groups to the phenol ring. |
For samples where the amount of this compound is extremely limited, such as in natural product isolation or metabolomics studies, advanced NMR hardware is necessary. The MicroCryoProbe is a significant innovation that enhances sensitivity by a factor of 3-4 compared to conventional probes. emory.edu This technology involves cooling the detection coil and preamplifier to cryogenic temperatures, which dramatically reduces thermal noise and improves the signal-to-noise ratio. bruker.com The TCI MicroCryoProbe, for example, offers unparalleled mass sensitivity for sample volumes as low as 30 µL, enabling detailed 1D and 2D NMR analysis on sub-microgram quantities of material. bruker.com This can reduce experimental time from days to hours, making it a vital tool for the structural elucidation of trace-level compounds. bruker.com
While most NMR analyses are performed on solutions, Solid-State NMR (SSNMR) is a powerful technique for studying materials in their native solid form. numberanalytics.compreprints.org This is particularly relevant for analyzing this compound when it is incorporated into polymers, resins, or heterogeneous catalysts. intertek.com In the solid state, broad spectral lines are narrowed using techniques like magic-angle spinning (MAS). preprints.orgnih.gov SSNMR provides detailed information on the local structure, polymorphism (different crystalline forms), and molecular interactions within the solid material. nih.govamericanpharmaceuticalreview.com For materials containing this compound, ¹³C CP/MAS (Cross-Polarization/Magic-Angle Spinning) is a common SSNMR experiment used to obtain high-resolution spectra of the carbon backbone, revealing how the compound is integrated into a larger matrix. mdpi-res.com
Mass Spectrometry (MS) and Hyphenated Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. bccampus.ca It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. numberanalytics.combccampus.ca For complex mixtures, MS is often combined with a chromatographic separation technique, a configuration known as a hyphenated technique. longdom.orgijprajournal.com This approach leverages the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry. longdom.org
Gas chromatography-mass spectrometry (GC-MS) is the "gold standard" for the analysis of volatile and semi-volatile organic compounds, including various isomers of this compound. thermofisher.comwikipedia.org In a GC-MS system, the sample is first vaporized and separated into its components as it passes through a long capillary column. thermofisher.com The separation is based on the compounds' boiling points and polarity. thermofisher.com As each separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. wikipedia.org The resulting mass spectrum serves as a chemical fingerprint that can be used for identification, often by comparison to a spectral library. nih.gov GC-MS is highly effective for separating different this compound isomers and identifying them in environmental or industrial samples. wikipedia.org
| Analyte | Technique | Typical Findings | Application |
|---|---|---|---|
| 2,4-Dibutylphenol | GC-MS | Distinct retention time. Characteristic mass spectrum with a molecular ion peak (M⁺) and specific fragment ions (e.g., loss of alkyl groups). | Identification and quantification in environmental water samples, industrial effluents, and polymer extracts. |
| 2,6-Dibutylphenol | GC-MS | Different retention time from the 2,4-isomer. Unique fragmentation pattern influenced by the ortho-substitution. | Separation and identification of isomers in complex mixtures. |
| 3,5-Dibutylphenol | GC-MS | Unique retention time and mass spectrum allowing differentiation from other isomers. | Forensic analysis, quality control of chemical products. wikipedia.org |
For compounds that are non-volatile or thermally labile, high-performance liquid chromatography-mass spectrometry (HPLC-MS) is the method of choice. longdom.orgmeasurlabs.com HPLC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. mpi-bremen.de The separated components are then introduced into the mass spectrometer. mpi-bremen.de The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity and sensitivity. nih.gov In an HPLC-MS/MS system, a specific precursor ion (e.g., the protonated molecule of this compound, [M+H]⁺) is selected, fragmented, and one or more characteristic product ions are monitored. This technique, known as Selected Reaction Monitoring (SRM), is extremely sensitive and selective, allowing for the quantification of this compound at very low concentrations in complex biological or environmental matrices. nih.gov
| Analyte | Technique | Precursor Ion (m/z) | Product Ion(s) (m/z) | Application |
|---|---|---|---|---|
| This compound | HPLC-MS/MS | 207.1 [M+H]⁺ | 149.1, 135.1 | Trace-level quantification in biological fluids (e.g., blood, urine) and environmental samples. nih.govirb.hr |
| This compound Metabolites | HPLC-MS/MS | Varies (e.g., hydroxylated or glucuronidated forms) | Characteristic fragments of the metabolites | Studying the biotransformation and metabolic fate of this compound in organisms. nih.gov |
Time-of-Flight Mass Spectrometry (TOF-MS) for Accurate Mass Determination
Time-of-Flight Mass Spectrometry (TOF-MS) is a powerful analytical technique utilized for the accurate determination of the mass-to-charge ratio (m/z) of ions. wikipedia.org In the context of this compound analysis, TOF-MS provides high-resolution mass data, which is crucial for confirming the elemental composition of the molecule and distinguishing it from other compounds with similar nominal masses.
The fundamental principle of TOF-MS involves accelerating a packet of ions through an electric field of a known strength, imparting the same kinetic energy to all ions with the same charge. wikipedia.org Subsequently, these ions travel through a field-free drift region of a known distance. wikipedia.orgemissionsanalytics.com The time it takes for an ion to traverse this drift tube and reach the detector is directly proportional to the square root of its mass-to-charge ratio. savemyexams.com Lighter ions travel faster and arrive at the detector first, followed by heavier ions. emissionsanalytics.com This temporal separation allows for the precise determination of each ion's mass. wikipedia.org Modern TOF-MS instruments often incorporate a reflectron, which increases the flight path and enhances resolution by correcting for small variations in the initial kinetic energy of the ions. emissionsanalytics.com
A significant advantage of TOF-MS is its ability to analyze the entire mass range in a single pulse, providing high sensitivity and rapid data acquisition. emissionsanalytics.com This makes it an excellent detector for high-speed gas chromatography (GC) and comprehensive two-dimensional gas chromatography (GCxGC) applications, which are often used for separating complex mixtures containing this compound isomers. emissionsanalytics.com The high mass accuracy, often below 2 parts per million (ppm) with proper calibration, allows for the confident determination of the elemental formula of this compound and its potential transformation products. ual.es
When coupled with liquid chromatography (LC), LC-TOF-MS becomes a versatile tool for analyzing less volatile or thermally labile derivatives of this compound. ual.es The high resolving power of TOF-MS, which can exceed 10,000, enables the separation of isobaric interferences—compounds with the same nominal mass but different elemental compositions—which is a common challenge in complex sample matrices. emissionsanalytics.comual.es
Table 1: Key Characteristics of Time-of-Flight Mass Spectrometry
| Feature | Description |
| Principle | Measures the time it takes for an ion to travel a known distance after acceleration. |
| Mass Accuracy | High, often < 2 ppm with calibration. ual.es |
| Resolution | High, typically > 10,000 FWHM. ual.es |
| Speed | Fast, capable of acquiring hundreds of spectra per second. emissionsanalytics.com |
| Coupling | Commonly coupled with Gas Chromatography (GC) and Liquid Chromatography (LC). emissionsanalytics.comual.es |
| Advantages | Full spectrum acquisition, high sensitivity, and accurate mass measurement. emissionsanalytics.comual.es |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups present in a molecule, such as this compound. wikipedia.orglibretexts.org These methods are based on the principle that molecules absorb radiation at specific frequencies that correspond to their natural vibrational modes. wikipedia.orglibretexts.org
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule. wikipedia.org When the frequency of the IR radiation matches the vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation, resulting in a vibrational transition from the ground state to an excited state. libretexts.org An IR spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹). wikipedia.org
For this compound, key characteristic IR absorption bands would include:
O-H Stretching: A broad band typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl (-OH) group.
C-H Stretching: Bands in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the butyl groups and the aromatic ring.
C=C Stretching: Aromatic ring stretching vibrations usually appear in the 1450-1600 cm⁻¹ range.
C-O Stretching: The C-O stretching of the phenol group is typically observed around 1200 cm⁻¹.
The NIST Chemistry WebBook provides reference IR spectra for various phenols, which can be used for comparison and identification. nist.govnist.gov
Raman Spectroscopy
Raman spectroscopy is a light scattering technique. libretexts.org When monochromatic light, usually from a laser, interacts with a molecule, most of the light is scattered at the same frequency as the incident light (Rayleigh scattering). However, a small fraction of the light is scattered at a different frequency (Raman scattering), with the frequency shift corresponding to the vibrational energy levels of the molecule. libretexts.org
Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR spectroscopy. libretexts.org For this compound, Raman spectra would provide strong signals for:
Aromatic Ring Vibrations: The symmetric "breathing" mode of the benzene (B151609) ring.
C-C Backbone Vibrations: Vibrations of the butyl group chains.
Table 2: Comparison of IR and Raman Spectroscopy for this compound Analysis
| Feature | Infrared (IR) Spectroscopy | Raman Spectroscopy |
| Principle | Absorption of infrared radiation. wikipedia.org | Inelastic scattering of monochromatic light. libretexts.org |
| Key Information | Provides information on polar functional groups (e.g., -OH, C=O). libretexts.org | Provides information on non-polar bonds and the carbon skeleton. libretexts.org |
| Sample Preparation | Can analyze solids, liquids, and gases. wikipedia.org | Can analyze solids, liquids, and gases; often requires less sample preparation. |
| Water Interference | Water has strong IR absorption, which can interfere with the spectrum. | Water is a weak Raman scatterer, making it a good solvent for Raman analysis. |
UV-Vis Spectroscopy for Electronic Structure and Concentration Determination
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. azooptics.comijprajournal.com It provides valuable information about the electronic structure of conjugated systems and can be used for the quantitative determination of analyte concentration. upi.edunumberanalytics.com
The principle behind UV-Vis spectroscopy is that molecules containing π-electrons or non-bonding electrons (n-electrons) can absorb energy in the form of UV or visible light to excite these electrons to higher anti-bonding molecular orbitals. numberanalytics.com The wavelength at which absorption occurs (λmax) is characteristic of the electronic structure of the molecule, particularly the extent of conjugation. azooptics.com For phenolic compounds like this compound, the benzene ring acts as a chromophore, the part of the molecule responsible for absorbing light. The hydroxyl and butyl groups act as auxochromes, which can modify the λmax and the intensity of the absorption. upi.edu
A typical UV-Vis spectrum is a plot of absorbance versus wavelength. azooptics.com For this compound dissolved in a suitable solvent (one that does not absorb in the same region), the spectrum would exhibit characteristic absorption bands in the UV region, typically around 270-280 nm, corresponding to the π→π* electronic transitions of the aromatic ring. mat-cs.com
Concentration Determination
UV-Vis spectroscopy is a powerful tool for determining the concentration of this compound in a solution using the Beer-Lambert Law. upi.edulibretexts.org The law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.org
The Beer-Lambert equation is: A = εbc
Where:
A is the absorbance (unitless)
ε (epsilon) is the molar absorptivity, a constant that is characteristic of the substance at a specific wavelength (in L mol⁻¹ cm⁻¹)
b is the path length of the cuvette (typically 1 cm)
c is the concentration of the substance (in mol L⁻¹)
To determine the concentration of an unknown this compound solution, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. upi.edu The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. pro-analytics.net
Table 3: Application of UV-Vis Spectroscopy for this compound
| Application | Description |
| Electronic Structure Analysis | Provides information on the conjugated π-electron system of the aromatic ring. numberanalytics.com |
| Qualitative Identification | The position of the absorption maximum (λmax) can help in the preliminary identification of the phenolic structure. azooptics.com |
| Quantitative Analysis | Used to determine the concentration of this compound in solution based on the Beer-Lambert Law. upi.edupro-analytics.net |
X-ray Crystallography for Absolute Structure Determination
The fundamental principle of X-ray crystallography involves irradiating a single crystal of the material with a monochromatic beam of X-rays. nih.gov The electrons in the atoms of the crystal scatter the X-rays, and due to the regular, repeating arrangement of atoms in the crystal lattice, the scattered waves interfere with each other constructively in specific directions, producing a diffraction pattern of discrete spots. nih.gov
The process of determining the structure involves several key steps:
Crystallization: A high-quality single crystal of this compound must be grown. This is often the most challenging step.
Data Collection: The crystal is mounted in an X-ray diffractometer and rotated while being exposed to the X-ray beam. The intensities and positions of the diffracted spots are recorded by a detector. youtube.com
Structure Solution: The diffraction data is used to calculate an electron density map of the unit cell, the basic repeating unit of the crystal.
Structure Refinement: An atomic model of the molecule is fitted to the electron density map and refined to obtain the final, highly accurate structure. nih.gov
The resulting structural information for this compound would include the precise locations of all atoms, allowing for the unambiguous determination of the isomeric form (e.g., 2,4-di-tert-butylphenol (B135424) or 2,6-di-tert-butylphenol) and the conformation of the butyl groups relative to the phenyl ring. hpcr.jp This level of detail is not attainable by most other analytical techniques.
Table 4: Information Obtained from X-ray Crystallography of this compound
| Parameter | Description |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. utah.edu |
| Space Group | The symmetry of the crystal lattice. utah.edu |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the molecule. utah.edu |
| Bond Lengths | The distances between bonded atoms. |
| Bond Angles | The angles between adjacent bonds. |
| Torsional Angles | The dihedral angles that define the molecular conformation. |
| Absolute Configuration | For chiral molecules, the absolute arrangement of atoms in space can be determined. |
Chromatographic Separation Techniques
Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.
Gas Chromatography (GC) for Isomer Separation and Purity Assessment
Gas Chromatography (GC) is a premier analytical technique for the separation and analysis of volatile and semi-volatile compounds that can be vaporized without decomposition. sigmaaldrich.com It is particularly well-suited for the separation of this compound isomers and for assessing the purity of a sample. birchbiotech.comchula.ac.th
In GC, the mobile phase is an inert gas, such as helium or nitrogen, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a long, thin tube called a column. phenomenex.com The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. phenomenex.com Compounds with a higher affinity for the stationary phase will travel more slowly through the column, while those with a lower affinity will travel faster, leading to their separation. phenomenex.com
Isomer Separation
The various isomers of this compound (e.g., 2,4-di-tert-butylphenol, 2,6-di-tert-butylphenol (B90309), 3,5-di-tert-butylphenol) have slightly different physical properties, such as boiling points and polarities. These differences can be exploited for their separation by GC. chula.ac.th High-resolution capillary columns, which can be very long and have a small internal diameter, offer excellent separation efficiency. vurup.skchromatographyonline.com The choice of stationary phase is critical for achieving optimal separation. For instance, a non-polar stationary phase will separate isomers primarily based on their boiling points, while a more polar stationary phase will provide separation based on differences in polarity. vurup.sk Specialized stationary phases, such as those containing cyclodextrins, can offer enhanced selectivity for closely related isomers. chula.ac.th
Purity Assessment
GC is a powerful tool for determining the purity of a this compound sample. birchbiotech.comomicsonline.org A pure sample should ideally produce a single peak in the chromatogram. The presence of additional peaks indicates the presence of impurities. birchbiotech.com By integrating the area under each peak, the relative concentration of each component can be determined, and the purity can be calculated as the percentage of the main component's peak area relative to the total area of all peaks (excluding the solvent peak). birchbiotech.com For quantitative analysis, a known amount of an internal standard can be added to the sample to improve accuracy and precision. iteh.ai When coupled with a mass spectrometer (GC-MS), GC can not only quantify impurities but also provide information for their identification. omicsonline.org
Table 5: Key Parameters in Gas Chromatography for this compound Analysis
| Parameter | Description |
| Column | Typically a high-resolution capillary column. chromatographyonline.com |
| Stationary Phase | Selected based on the polarity of the isomers to be separated (e.g., polysiloxanes, liquid crystalline phases). chula.ac.thvurup.sk |
| Carrier Gas | Inert gas such as helium or nitrogen. phenomenex.com |
| Temperature Program | The column temperature is often ramped to optimize separation and analysis time. researchgate.net |
| Detector | Commonly a Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (MS) for identification. epa.gov |
Liquid Chromatography (LC) for Complex Mixtures and Non-Volatiles
Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone technique for the separation, identification, and quantification of compounds in complex mixtures, especially those that are non-volatile or thermally labile. creative-proteomics.comrssl.com This makes it highly suitable for the analysis of this compound in various matrices and for the separation of its non-volatile derivatives. thermofisher.com
In LC, the mobile phase is a liquid solvent or a mixture of solvents, and the stationary phase is typically a packed bed of small particles contained within a column. elgalabwater.com Separation is achieved based on the differential interactions of the analytes with the stationary and mobile phases. elgalabwater.com
Analysis of Complex Mixtures
This compound may be present in complex matrices such as environmental samples, industrial products, or biological fluids. wikipedia.org LC is adept at separating the target analyte from a multitude of other components. rssl.com Reversed-phase HPLC is the most common mode used for this purpose, where the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. wikipedia.org By adjusting the composition of the mobile phase (gradient elution), a wide range of compounds with varying polarities can be effectively separated in a single analytical run. nih.gov
Analysis of Non-Volatiles
While this compound itself is amenable to GC analysis, many of its potential reaction products, metabolites, or derivatives may be non-volatile or thermally unstable. thermofisher.com LC is the method of choice for analyzing such compounds. chemyx.com For instance, if this compound undergoes conjugation reactions to form glucuronides or sulfates, these highly polar and non-volatile products are readily analyzed by LC. thermofisher.com
The coupling of LC with mass spectrometry (LC-MS) provides a powerful analytical platform, combining the separation capabilities of LC with the sensitive and selective detection and identification power of MS. elgalabwater.comwikipedia.org This is particularly valuable for identifying unknown this compound-related compounds in complex mixtures. gba-group.comchromatographyonline.com
Table 6: Common Modes of Liquid Chromatography for this compound Analysis
| LC Mode | Stationary Phase | Mobile Phase | Typical Analytes |
| Reversed-Phase | Non-polar (e.g., C18, C8) | Polar (e.g., water/acetonitrile, water/methanol) | This compound and moderately polar to non-polar compounds. |
| Normal-Phase | Polar (e.g., silica (B1680970), cyano) | Non-polar (e.g., hexane, isopropanol) | Separation of isomers, analysis in non-polar matrices. |
| Ion-Exchange | Charged functional groups | Buffered aqueous solution | Analysis of ionic derivatives of this compound. |
Gel Permeation Chromatography (GPC) for Polymer Systems
Gel Permeation Chromatography (GPC), a form of size-exclusion chromatography (SEC), is a fundamental analytical technique for the characterization of polymers. intertek.comwikipedia.org The method separates molecules based on their hydrodynamic volume, or size, in solution. wikipedia.org When a polymer sample, dissolved in an appropriate solvent like tetrahydrofuran (B95107) (THF), is introduced into a GPC system, it passes through a column packed with porous gel beads. intertek.comselectscience.net Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column more quickly. selectscience.net Conversely, smaller molecules, such as oligomers, monomers, and additives like this compound, can diffuse into the pores, leading to a longer retention time. intertek.comselectscience.net This separation by size allows for the determination of critical polymer characteristics, including the weight average molecular weight (Mw), number average molecular weight (Mn), and the polydispersity index (PDI), which describes the breadth of the molecular weight distribution. selectscience.net
The identification of additives within polymer formulations is a critical application of chromatographic techniques. In a comprehensive study characterizing various commercial plastics, GPC was used alongside other methods to analyze the polymer properties. rsc.org For instance, a polyethylene (B3416737) sample (designated PE-6) was analyzed, and while GPC was employed to determine its molar mass distribution, complementary techniques like Accelerated Solvent Extraction (ASE) followed by Gas Chromatography-Mass Spectrometry (GC-MS) tentatively identified the presence of 2,4-di-tert-butylphenol as an additive. rsc.orgresearchgate.net This compound is a common antioxidant or stabilizer in polymer production. ebi.ac.uk Another study on the cationic polymerization of isobutene investigated the influence of various phenols, including 2,4-di-tert-butylphenol, which acted as coinitiators in the process. cdnsciencepub.com
Modern GPC systems utilize a range of detectors to provide comprehensive data. Differential Refractive Index (dRI) detectors are common, but Multi-Angle Light Scattering (MALS) detectors are often used in conjunction to allow for the absolute measurement of molecular weight without relying on calibration with standards. intertek.comrsc.org
The table below summarizes the characterization of a polyethylene sample where 2,4-di-tert-butylphenol was identified as an additive using complementary methods.
| Polymer Sample | Identified Additive | Analytical Technique for Additive ID | GPC Application | Key Findings |
|---|---|---|---|---|
| Polyethylene (PE-6) | 2,4-di-tert-butylphenol | ASE GC-MS, PyGC-MS | Characterization of Molar Mass Distribution | The study highlighted how GPC provides data on the polymer backbone, while other methods identify additives like 2,4-di-tert-butylphenol that are either extractable or more tightly bound. rsc.orgresearchgate.net |
Electrochemical Methods in this compound Analysis
Electrochemical methods offer a rapid, sensitive, and cost-effective approach for the detection of phenolic compounds, including this compound. irispublishers.com These techniques are based on the electrochemical oxidation of the phenol group. mdpi.com When a potential is applied to a working electrode, the phenolic compound undergoes oxidation, generating a measurable electrical signal (current) that is proportional to its concentration. mdpi.com Common voltammetric techniques employed for this purpose include Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV). irispublishers.commdpi.com
A significant area of research focuses on the development of modified electrodes to improve the selectivity and sensitivity of the analysis, as naked electrodes can suffer from fouling and interference. mdpi.com One successful approach involves the use of organic-resistant screen-printed graphitic electrodes (SPGEs). ebi.ac.uk Such electrodes have demonstrated high compatibility with liquid fuels, enabling the direct analysis of antioxidants like 2,6-di-tert-butylphenol (2,6-DTBP) in complex matrices such as biodiesel and aviation jet fuel. ebi.ac.ukresearchgate.net
In one study, an amperometric method using SPGEs was developed for the determination of 2,6-DTBP. ebi.ac.uk The analysis was rapid, with each injection taking approximately 8 seconds, and demonstrated high precision. ebi.ac.uk The method was successfully applied to fuel samples, yielding results comparable to those obtained with standard chromatographic techniques. ebi.ac.uk The electrochemical oxidation of various tert-butylated phenols has been studied, revealing that compounds like 2,6-di-tert-butylphenol exhibit irreversible oxidation of the corresponding phenol or phenolate (B1203915) ion. ebi.ac.uk The stability of the resulting phenoxyl radical and steric hindrance are key factors influencing the electrochemical outcome. ebi.ac.uk
The table below presents research findings on the electrochemical detection of 2,6-di-tert-butylphenol.
| Analyte | Electrochemical Technique | Electrode System | Key Performance Metrics | Application |
|---|---|---|---|---|
| 2,6-di-tert-butylphenol (2,6-DTBP) | Amperometric Detection | Organic-resistant screen-printed graphitic electrode (SPGE) | Analysis Time: ~8 seconds per injection Precision (RSD): 0.7% (n=12) | Quantification in biodiesel and aviation jet fuel samples. ebi.ac.uk |
Environmental Fate and Transformation Pathways of Dibutylphenol
Biodegradation of Dibutylphenol in Environmental Systems
Biodegradation involves the breakdown of organic substances by living organisms, primarily microorganisms. emanresearch.org For this compound, its susceptibility to microbial degradation is a key determinant of its fate in soil and aquatic environments.
The microbial degradation of phenolic compounds is a well-studied process, typically occurring under aerobic conditions. researchgate.netresearchgate.net The established pathway for phenol (B47542), which serves as a model for substituted phenols like this compound, involves several key steps. The process is initiated by the enzymatic conversion of the phenol into catechol. researchgate.netnih.gov This initial step is carried out by phenol hydroxylase enzymes, which use molecular oxygen to add a second hydroxyl group to the aromatic ring. researchgate.netfrontiersin.org
Once catechol is formed, the aromatic ring is cleaved, a critical step that can proceed via two main pathways: the ortho-cleavage pathway or the meta-cleavage pathway. nih.govfrontiersin.org
Ortho-cleavage Pathway : The enzyme catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl groups of the catechol ring, leading to the formation of cis,cis-muconic acid. researchgate.netfrontiersin.org
Meta-cleavage Pathway : The enzyme catechol 2,3-dioxygenase cleaves the bond adjacent to one of the hydroxyl groups, producing 2-hydroxymuconic semialdehyde. nih.gov
Both pathways ultimately yield intermediates that can enter central metabolic cycles, such as the Krebs cycle, leading to the complete mineralization of the compound into carbon dioxide and water. researchgate.netnih.gov Microbial consortia have been shown to utilize both pathways simultaneously for phenol degradation, which can lead to more efficient removal compared to individual bacterial strains. frontiersin.org While these pathways are established for phenol, they represent the most likely mechanisms for the microbial breakdown of this compound.
Standardized laboratory tests are used to predict the biodegradability of chemicals in the environment. cefic-lri.org However, current established OECD (Organisation for Economic Co-operation and Development) guidelines have limitations in fully considering all factors that impact a chemical's persistence. cefic-lri.org Ready biodegradability tests (RBTs), such as the OECD 301 series, are stringent screening tests designed to identify chemicals that will undergo rapid and ultimate degradation in the environment. cefic-lri.orgcefic-lri.org A positive result typically requires 60% degradation within a 10-day window of a 28-day test. cefic-lri.org
Studies have shown that 2,4-dibutylphenol is not readily biodegradable under these standard test conditions. cefic-lri.org In one OECD 301C test, no biodegradation was observed, and in an ISO 10634 test, only 2% biodegradation was measured. cefic-lri.org Consequently, this compound is classified as a "Bin 3" chemical, which includes substances that would normally fail any standard or enhanced biodegradability screening test. cefic-lri.orgresearchgate.net
These findings have prompted calls for the refinement of test methodologies, particularly for "difficult-to-test" substances. nih.gov Proposed improvements to screening tests include:
Increasing the concentration and diversity of the microbial inoculum. nih.gov
Allowing for longer test durations beyond the standard 28 or 60 days. nih.gov
Permitting pre-exposure (adaptation) of the inoculum to the test substance. nih.gov
Higher-tier tests, known as inherent biodegradability and simulation tests, provide conditions more favorable for degradation to occur. cefic-lri.org Inherent tests (e.g., OECD 302 series) use a higher concentration of microorganisms, increasing the chance of detecting biodegradation potential. cefic-lri.orgcefic-lri.org Simulation tests (e.g., OECD 303, 307, 308, 309) aim to mimic specific environmental compartments like wastewater treatment plants or soil and water systems to provide more realistic degradation rates. cefic-lri.org
Overview of OECD Biodegradation Test Tiers
| Test Tier | Example OECD Guideline(s) | Description | Interpretation of Results for this compound |
|---|---|---|---|
| Ready Biodegradability (Screening) | OECD 301 Series (A-F) | Stringent tests with low microbial density and a short duration (28 days) to assess potential for rapid and ultimate biodegradation. cefic-lri.orgcefic-lri.org | Fails to biodegrade, indicating it is not readily biodegradable. cefic-lri.org |
| Inherent Biodegradability | OECD 302 Series (A-C) | Uses a higher concentration of microorganisms and favorable conditions to assess if a chemical has the potential to biodegrade. cefic-lri.orgecetoc.org | A negative result in this tier would suggest a higher potential for persistence in the environment. cefic-lri.org |
| Simulation Testing | OECD 303, 307, 308, 309 | Designed to simulate degradation in specific, relevant environmental compartments (e.g., sewage treatment, soil, aquatic sediment). cefic-lri.org | Data from these tests would provide the most realistic environmental half-life estimates. |
The rate at which this compound biodegrades in the environment is influenced by a complex interplay of physical, chemical, and biological factors. numberanalytics.comacademicjournals.org Optimizing these conditions is essential for effective bioremediation. academicjournals.org
Key Factors Affecting Biodegradation
| Factor Category | Specific Factor | Influence on Biodegradation Rate |
|---|---|---|
| Environmental Conditions | Temperature | Higher temperatures generally increase microbial activity and degradation rates, up to an optimal point. sparkoncept.com |
| pH | Most biodegradation processes occur in a pH range of 6 to 8, with optimal ranges varying among microorganisms. numberanalytics.com | |
| Oxygen Availability | Aerobic degradation requires oxygen. numberanalytics.com In anaerobic (oxygen-limited) conditions, degradation is significantly slower. sparkoncept.comresearchgate.net | |
| Chemical Properties | Substrate Bioavailability | The amount of a chemical that is physically and chemically accessible to microorganisms is a key factor. caister.com Low water solubility can limit bioavailability and slow degradation. researchgate.net |
| Substrate Concentration | High concentrations of phenolic compounds can be toxic to microorganisms, inhibiting their growth and degradative activity. academicjournals.org | |
| Biological & Nutrient Factors | Microbial Community | The presence, abundance, and diversity of microorganisms capable of degrading the compound are critical. sparkoncept.com Adaptation of the community can enhance degradation. nih.gov |
| Nutrient Availability | The presence of essential nutrients, such as nitrogen and phosphorus, can stimulate microbial growth and enhance biodegradation rates. numberanalytics.comresearchgate.net |
Photodegradation Processes in Aquatic and Atmospheric Environments
Photodegradation, or photolysis, is the breakdown of chemical compounds by light, particularly the ultraviolet (UV) portion of the solar spectrum. taylorandfrancis.com It is a significant transformation pathway for pollutants on surfaces, in the atmosphere, and in the upper layers of aquatic systems. researchgate.netpjoes.com This process can occur through two primary mechanisms: direct and indirect photolysis.
Direct Photolysis occurs when a chemical molecule itself absorbs photons of light. researchgate.netusgs.gov This absorption of energy excites the molecule to a higher energy state, which can lead to the breaking of chemical bonds and the transformation of the compound. pjoes.comresearchgate.net For direct photolysis to be significant, the chemical's absorption spectrum must overlap with the spectrum of available sunlight. taylorandfrancis.com
Indirect Photolysis , also known as sensitized photolysis, is a process where sunlight is absorbed by other substances present in the environment, called photosensitizers. researchgate.netusgs.gov These excited sensitizers, which include natural substances like humic and fulvic acids (components of dissolved organic matter or DOM), nitrate (B79036), and nitrite (B80452), transfer the absorbed energy or react to form highly reactive chemical species. usgs.govmn.gov These species, often referred to as photochemically produced reactive intermediates (PPRIs), include hydroxyl radicals (•OH), singlet oxygen, and peroxy radicals. youtube.comnih.gov These intermediates are powerful oxidizing agents that can then react with and degrade the pollutant molecule. mdpi.com In many natural surface waters, indirect photolysis is a key degradation mechanism due to the abundance of DOM. usgs.gov Similarly, in the troposphere, the reaction with hydroxyl radicals generated photochemically is a dominant degradation pathway for most organic compounds. pjoes.com
The efficiency of both direct and indirect photolysis is highly dependent on light conditions and the surrounding environmental matrix. taylorandfrancis.com
Factors Influencing Photodegradation Processes
| Influencing Factor | Effect on Photodegradation |
|---|---|
| Light Wavelength & Intensity | Photodegradation rates are dependent on the intensity and wavelength of the incident light. taylorandfrancis.com UV radiation (especially UVB) is particularly effective at causing photolysis. pjoes.com Rates generally increase with greater light intensity. mdpi.com |
| Dissolved Organic Matter (DOM) | DOM has a dual role. It can absorb sunlight, shielding the pollutant and reducing direct photolysis rates (light screening effect). mdpi.com Conversely, it acts as a primary photosensitizer, generating reactive species that drive indirect photolysis. mn.gov |
| Water Depth & Turbidity | Sunlight attenuates with water depth. mdpi.com Suspended particles and phytoplankton scatter and absorb light, reducing its penetration and thus limiting photolysis to the upper layers of the water column. pjoes.com |
| pH | The pH of the water can alter the chemical form (speciation) of a pollutant. Since different ionic species can have different light absorption properties, pH can influence the rate of direct photolysis. mn.gov |
| Temperature | Higher water or air temperatures generally increase the rate of photochemical reactions. taylorandfrancis.com |
| Presence of Nitrates/Nitrites | In sunlit waters, nitrate and nitrite ions absorb light and are a significant source of hydroxyl radicals, contributing to indirect photolysis. youtube.com |
Advanced Oxidation Processes (AOPs) for Environmental Remediation of this compound
Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the in-situ generation of highly reactive and non-selective chemical species, primarily the hydroxyl radical (•OH), to oxidize a wide range of organic pollutants, including this compound isomers like 2,4-di-tert-butylphenol (B135424) (2,4-DTBP). researchgate.netresearchgate.netmdpi.com These processes are particularly effective for the degradation of recalcitrant organic compounds that are resistant to conventional treatment methods. kirj.ee The versatility of AOPs stems from the various methods available to generate these powerful oxidizing agents, such as photochemical reactions (e.g., UV/H₂O₂), Fenton-based systems, and ozonation. researchgate.netmdpi.com
Hydroxyl Radical Generation and Reactivity
The hydroxyl radical (•OH) is a cornerstone of AOPs, renowned for its high electrochemical oxidant potential and its ability to react rapidly with a vast array of organic molecules. hydrogenlink.comwikipedia.org It is a neutral species, the uncharged counterpart of the hydroxide (B78521) ion (OH⁻), and its high reactivity is due to an unpaired electron. hydrogenlink.comwikipedia.org In the context of this compound degradation, •OH radicals are the primary agents of oxidation. rsc.org They can be generated through various mechanisms, including the decomposition of hydroperoxides, the reaction of excited atomic oxygen with water, and the photolysis of hydrogen peroxide (H₂O₂). wikipedia.orgcopernicus.org
Substituted phenols, such as this compound, are known to react readily with hydroxyl radicals. rsc.org The reaction typically proceeds via an addition of the •OH radical to the aromatic ring, forming a hydroxylated intermediate. researchgate.netrsc.org This initial step destabilizes the aromatic structure, leading to ring-opening and subsequent degradation into smaller, more biodegradable organic acids and eventually complete mineralization to carbon dioxide and water. researchgate.net The rate of reaction between hydroxyl radicals and phenolic compounds is generally high, making AOPs an efficient method for their removal. rsc.orgnih.gov For instance, the second-order rate constants for the reaction of •OH with various bisphenols are in the range of 5.89–14.1 × 10⁹ M⁻¹ s⁻¹. nih.gov
The generation of hydroxyl radicals can be achieved through several AOPs, including:
Photochemical methods: UV irradiation of hydrogen peroxide (UV/H₂O₂) or ozone (UV/O₃). kirj.eesswm.info
Non-photochemical methods: Ozonation at elevated pH, combining ozone with hydrogen peroxide, and Fenton systems. kirj.ee
The effectiveness of these processes is contingent on the efficient generation of hydroxyl radicals in sufficient quantities to outcompete other radical-scavenging reactions. hydrogenlink.com
Fenton and Photo-Fenton Oxidation Systems
The Fenton process is a classic AOP that utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. bibliotekanauki.plmedcraveonline.com This reaction is particularly effective in acidic conditions, typically around pH 3. nih.govmdpi.com The fundamental reaction involves the catalytic decomposition of H₂O₂ by Fe²⁺:
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ mdpi.com
The generated hydroxyl radicals then proceed to oxidize organic pollutants like this compound. researchgate.net The efficiency of the Fenton process can be limited by the slow regeneration of Fe²⁺ from Fe³⁺ and the formation of iron sludge at higher pH values. mdpi.com
Research has demonstrated the high efficacy of Fenton and photo-Fenton systems in degrading various phenolic compounds. bibliotekanauki.plresearchgate.net For example, the photo-Fenton process has been shown to be more effective than Fenton's reagent alone in the degradation of certain pollutants, achieving higher levels of mineralization. researchgate.net The operational parameters, including the concentrations of H₂O₂ and iron, as well as the pH, are critical for optimizing the performance of these systems. researchgate.netnih.gov
Table 1: Comparison of Fenton and Photo-Fenton Processes for Pollutant Degradation
| Feature | Fenton Process | Photo-Fenton Process |
| Reagents | Fe²⁺ and H₂O₂ bibliotekanauki.pl | Fe²⁺, H₂O₂ and UV light mdpi.com |
| Primary Oxidant | Hydroxyl radical (•OH) mdpi.com | Hydroxyl radical (•OH) mdpi.com |
| Optimal pH | Acidic (typically ~3) nih.gov | Acidic (typically ~3) nih.gov |
| Key Advantage | Simple and cost-effective reagents mdpi.com | Higher efficiency and faster degradation rates nih.gov |
| Key Limitation | Sludge formation, pH dependent mdpi.com | Higher operational cost due to UV lamps mdpi.com |
This table provides a general comparison based on available literature.
Ozonation and Combined O₃/H₂O₂ Processes
Ozonation is a well-established water treatment process that utilizes ozone (O₃), a powerful oxidizing agent, to degrade a wide range of organic and inorganic pollutants. racoman.comunirioja.es Ozone can react with pollutants through two primary pathways: direct oxidation by molecular ozone or indirect oxidation via the generation of hydroxyl radicals. researchgate.net The latter pathway, which is favored at higher pH values, significantly enhances the oxidative power of the process. kirj.eeresearchgate.net
The combination of ozone with hydrogen peroxide (O₃/H₂O₂), often referred to as the Perozone process, is an advanced oxidation process designed to maximize the production of hydroxyl radicals. epa.govmdpi.comresearchgate.net The addition of H₂O₂ to an ozonated system accelerates the decomposition of ozone, leading to a higher yield of •OH radicals. researchgate.net This synergistic effect makes the O₃/H₂O₂ process more effective than ozonation alone for the removal of ozone-refractory compounds. researchgate.net
Studies have shown that the O₃/H₂O₂ process can achieve high removal efficiencies for various organic contaminants. epa.govmdpi.com For example, the application of an ozone/hydrogen peroxide system has been shown to effectively remove benzenic compounds from groundwater. researchgate.net The efficiency of these processes is influenced by factors such as pH, ozone dosage, and the ratio of hydrogen peroxide to ozone. epa.govmdpi.com
Table 2: Effectiveness of Ozonation and Combined O₃/H₂O₂ on Pollutant Removal
| Process | Target Pollutant | Removal Efficiency | Reference |
| Ozonation | Phenol in wastewater | Up to 90.60% COD removal | mdpi.com |
| O₃/H₂O₂ | Trichloroethylene (TCE) | >90% | epa.gov |
| O₃/H₂O₂ | Tetrachloroethylene (PCE) | >90% | epa.gov |
| O₃/H₂O₂ | o-chloronitrobenzene | 99% | researchgate.net |
This table presents selected research findings on the efficacy of ozone-based AOPs.
Electrochemical Oxidation (EO) Applications
Electrochemical oxidation (EO) is an advanced oxidation process that utilizes an electric current to drive the oxidation of pollutants. mdpi.com This can occur either through direct electron transfer at the anode surface or through the electrochemical generation of reactive oxygen species, including hydroxyl radicals. mdpi.com EO offers several advantages, such as high energy efficiency, versatility, and the absence of a need to add chemical reagents. mdpi.comrsc.org
The application of EO for the degradation of phenolic compounds has been extensively studied. mdpi.comresearchgate.net The process can be highly effective, leading to the mineralization of the organic pollutants. mdpi.com The choice of anode material is crucial for the efficiency of the EO process, with materials like boron-doped diamond (BDD) showing high efficacy for the oxidation of phenolic compounds. trentu.ca
The mechanism of electrochemical oxidation of phenols can be complex, often involving the formation of phenoxy radicals which can then polymerize, leading to electrode fouling. researchgate.net However, under optimized conditions, EO can achieve significant degradation of phenols. mdpi.com The process is influenced by parameters such as current density, pH, and the nature of the supporting electrolyte. nih.gov
Recent advancements in EO include the development of flow-through reactors, which can enable continuous and scalable treatment processes. rsc.org Furthermore, combining EO with other technologies, such as ultrasound, can enhance the degradation efficiency by improving mass transport and reactivating the electrode surface. researchgate.net
Sonolysis and Other Radiation-Driven AOPs
Sonolysis is an advanced oxidation process that utilizes high-frequency ultrasound (typically 20 kHz to 1 MHz) to induce acoustic cavitation in a liquid medium. bioline.org.brnih.gov The formation, growth, and violent collapse of these cavitation bubbles create localized "hot spots" with extremely high temperatures (up to 5000 K) and pressures. bioline.org.br Under these extreme conditions, water molecules pyrolyze to generate hydroxyl radicals (•OH) and hydrogen atoms (H•), which then degrade organic pollutants. bioline.org.brresearchgate.net
The degradation of phenolic compounds, including this compound, via sonolysis occurs primarily through reaction with hydroxyl radicals at the bubble-liquid interface and in the bulk solution. researchgate.net The efficiency of sonolysis can be influenced by several factors, including the frequency and power of the ultrasound, the initial concentration of the pollutant, and the presence of dissolved gases. bioline.org.brmdpi.com Lower pH values have been observed to favor the sonochemical degradation of phenol. bioline.org.br
The effectiveness of sonolysis can be enhanced by combining it with other processes. For instance, the addition of catalysts like titanium dioxide (TiO₂) can increase the degradation rate of phenol by providing additional sites for radical generation. nih.gov Similarly, the presence of certain additives can either enhance or inhibit the degradation process. mdpi.com
Other radiation-driven AOPs include processes that utilize gamma radiation or electron beams to generate hydroxyl radicals and other reactive species. These high-energy radiation techniques can effectively degrade a wide range of organic pollutants.
Catalytic Advanced Oxidation Processes
Catalytic advanced oxidation processes involve the use of catalysts to enhance the generation of hydroxyl radicals and improve the efficiency of AOPs. hydrogenlink.com These catalysts can be used in conjunction with various AOPs, including ozonation, Fenton processes, and photocatalysis. kirj.ee The primary role of the catalyst is to facilitate the decomposition of oxidants like H₂O₂ or O₃ to produce a greater abundance of hydroxyl radicals. hydrogenlink.com
Catalysts used in AOPs can be either homogeneous (dissolved in the reaction medium) or heterogeneous (in a solid phase). mdpi.comhydrogenlink.com
Homogeneous catalysts , such as iron salts in the Fenton process, are highly effective but can be difficult to recover from the treated water. mdpi.com
Heterogeneous catalysts offer the advantage of easy separation and reusability, making them a more sustainable option for water treatment. researchgate.netmdpi.com
Various materials have been investigated as catalysts for the degradation of phenolic compounds. For example, iron and manganese ions have been used as heterogeneous catalysts in the ozonation of chlorobenzenes, showing greater efficiency than ozonation at high pH alone. kirj.ee Similarly, the use of chelating agents like EDTA in a Fenton-like system can enhance the degradation of phenol at circumneutral pH by keeping iron in solution. mdpi.com
Photocatalysis, a type of catalytic AOP, utilizes semiconductor materials like titanium dioxide (TiO₂) which, when irradiated with UV light, generate electron-hole pairs that lead to the formation of hydroxyl radicals. researchgate.netresearchgate.net This process has shown great potential for the degradation of a variety of organic pollutants. researchgate.netmdpi-res.com
Sorption and Transport Phenomena in Environmental Compartments
The environmental mobility and distribution of this compound isomers, primarily 2,4-di-tert-butylphenol (2,4-DTBP) and 2,6-di-tert-butylphenol (B90309) (2,6-DTBP), are largely governed by their strong affinity for soil and sediment, a characteristic rooted in their physicochemical properties.
With high octanol-water partition coefficients (log Kₒw) ranging from approximately 4.5 to 5.19, and low water solubility, these compounds exhibit hydrophobic behavior, leading to their significant partitioning from water to organic phases in the environment. oecd.orgechemi.comfishersci.itinchem.orgnih.govaftonchemical.commst.dk This strong tendency to adsorb to soil and sediment organic carbon is a critical factor in their environmental fate, effectively reducing their mobility. echemi.comcanada.ca
The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter indicating the potential for a chemical to be transported with water. For the this compound isomers, the available data consistently point to high Koc values, which signifies a low potential for leaching and high sorption to soil and sediment.
For 2,6-di-tert-butylphenol, a measured Koc value of 3600 has been reported for river sediment. Estimated Koc values for this isomer are even higher, at approximately 11,000. For 2,4-di-tert-butylphenol, estimated Koc values are in the range of 9010 to 9177 L/kg. echemi.com These high values suggest that both isomers are largely immobile in soil. echemi.com
The transport of these compounds in the environment is consequently limited. Volatilization from moist soil surfaces is expected to be significantly attenuated by the strong adsorption to soil particles. echemi.com Similarly, volatilization from dry soil surfaces is not considered a major transport pathway. echemi.com While leaching can be a transport route for more mobile organic compounds, the high sorption affinity of this compound isomers restricts this pathway. However, the detection of 2,4-di-tert-butylphenol in leachate from biochar amended soil under experimental conditions indicates that some level of transport via percolating water is possible. peerj.com
In aquatic systems, their low water solubility and high hydrophobicity mean they are expected to adsorb to suspended solids and partition to sediment. wur.nl While volatilization from water surfaces can occur, this process is also influenced by adsorption to particulate matter within the water column. echemi.com
Interactive Data Table: Physicochemical Properties and Sorption Coefficients of this compound Isomers
| Compound Name | CAS Number | Log Kₒw | Water Solubility (mg/L) | Koc (L/kg) |
| 2,4-Di-tert-butylphenol | 96-76-4 | 5.19 echemi.com | 12-35 echemi.commst.dk | 9010 - 9177 (estimated) echemi.com |
| 2,6-Di-tert-butylphenol | 128-39-2 | 4.5 - 4.92 oecd.orgnih.gov | ~40 ilo.org | 3600 (measured in river sediment) |
Theoretical and Computational Studies of Dibutylphenol
Quantum Chemical Calculations
Quantum chemical calculations, grounded in the principles of quantum mechanics, are powerful tools for investigating the electronic structure and properties of molecules. rsc.orgrsdjournal.org These calculations offer a detailed view of molecular geometries, vibrational frequencies, and electronic transitions, complementing experimental findings.
Density Functional Theory (DFT) for Molecular Structure and Properties
Density Functional Theory (DFT) is a widely used computational method to determine the optimized molecular structure of dibutylphenol derivatives. iucr.orgresearchgate.net By employing functionals like B3LYP and basis sets such as 6-311+G(d,p) or LanL2DZ, researchers can calculate key structural parameters. iucr.orgnih.govkarazin.ua For instance, in a study of a Schiff base compound containing a 2,4-di-tert-butylphenol (B135424) moiety, DFT calculations with the B3LYP functional and LanL2DZ basis set were performed. nih.goviucr.org The theoretical bond lengths and angles showed good agreement with experimental data obtained from X-ray diffraction. nih.gov
For example, the calculated C1-O1 bond length was 1.376 Å, compared to the experimental value of 1.353 (2) Å. iucr.org Similarly, the imine C15=N1 bond length was calculated to be 1.308 Å, close to the experimental 1.273 (2) Å. iucr.org The dihedral angle between the 2,4-di-tert-butylphenol ring and another part of the molecule was calculated to be 65.73°, differing from the experimental value of 85.52 (10)°, which can be attributed to packing effects in the crystal lattice that are not present in the gas-phase calculations. nih.gov
Table 1: Selected Theoretical and Experimental Bond Lengths and Angles for a 2,4-di-tert-butylphenol derivative
| Parameter | Theoretical (B3LYP/LanL2DZ) | Experimental (X-ray) |
|---|---|---|
| C1–O1 Bond Length (Å) | 1.376 | 1.353 (2) |
| C15=N1 Bond Length (Å) | 1.308 | 1.273 (2) |
This table presents a comparison of geometric parameters calculated using DFT and those determined experimentally, highlighting the accuracy of the theoretical model. nih.goviucr.org
Calculation of Vibrational Frequencies and Spectroscopic Parameters
Theoretical calculations are instrumental in assigning the vibrational modes observed in infrared (IR) and Raman spectra of this compound compounds. For 2,4-di-tert-butylphenol, DFT calculations using BLYP and B3LYP methods have been employed to compute harmonic vibrational frequencies. ebi.ac.uk The results of these calculations generally show good agreement with experimental FT-IR and FT-Raman spectra. ebi.ac.uk
In the case of 2,6-di-tert-butyl-4-substituted phenols, studies have focused on the O-H stretching band in the infrared spectrum. cdnsciencepub.com The frequencies of these phenols are observed to be about 36 cm⁻¹ higher than their corresponding 4-substituted phenols without the bulky tert-butyl groups. cdnsciencepub.com This shift is attributed to steric repulsion between the phenolic hydrogen and the adjacent tert-butyl groups, forcing the O-H bond to lie in the plane of the benzene (B151609) ring. cdnsciencepub.com
Furthermore, rotational spectroscopy studies of 2,6-di-tert-butylphenol (B90309) have revealed tunneling phenomena due to the movement of the hydroxyl group between two equivalent positions. unibo.it This motion leads to a splitting of rotational transitions, with a measured separation of approximately 190 MHz. unibo.it A one-dimensional flexible model suggests a double-minimum potential function with a barrier of about 1000 cm⁻¹ for this large-amplitude motion. unibo.it
HOMO-LUMO Energy Gap Analysis and Electronic Transitions
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the electronic properties and reactivity of a molecule. physchemres.orgajchem-a.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides information about the chemical stability and the energy required for electronic excitation. physchemres.orgresearchgate.net
For a derivative of 2,4-di-tert-butylphenol, the HOMO-LUMO energy gap (ΔE) was calculated to be 4.105 eV. iucr.org The energies of the HOMO and LUMO were found to be -5.912 eV and -1.807 eV, respectively. iucr.org A large HOMO-LUMO gap generally signifies high kinetic stability and low chemical reactivity. iucr.org The analysis of these orbitals also helps in understanding charge transfer within the molecule. ebi.ac.uk Time-dependent DFT (TD-DFT) calculations can further complement these findings by predicting electronic absorption spectra, which often show good correlation with experimental results. ebi.ac.uk
Table 2: Calculated Electronic Properties of a 2,4-di-tert-butylphenol Derivative
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.912 |
| LUMO Energy | -1.807 |
This table summarizes the key electronic parameters calculated for a this compound derivative, providing insights into its electronic behavior. iucr.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the investigation of complex processes such as intermolecular interactions and the influence of solvents on molecular behavior. dovepress.com
Investigation of Intermolecular Interactions
MD simulations are a powerful tool for studying the non-covalent interactions between this compound molecules and their environment. dovepress.com These simulations can reveal how molecules aggregate and interact with each other, which is crucial for understanding their macroscopic properties. rsc.org For instance, simulations can elucidate the role of hydrogen bonding and van der Waals forces in the formation of clusters or in the interaction with other molecules. analis.com.my By analyzing the trajectories of atoms over time, researchers can gain insights into the stability and dynamics of these interactions. nih.gov
Solvation Effects on this compound Behavior
The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. nih.gov MD simulations with explicit solvent models can be used to study these solvation effects in detail. mdpi.comrsc.org By simulating the this compound molecule surrounded by solvent molecules, it is possible to analyze the structure of the solvation shell and the dynamics of solvent exchange. plos.org These simulations can reveal how different solvents can stabilize or destabilize certain conformations of this compound, thereby affecting its reactivity and other properties. claudiozannoni.it For example, the orientation of solvent molecules around the phenolic hydroxyl group can influence its hydrogen-bonding capabilities and, consequently, its chemical behavior. researchgate.net
Computational Modeling of Reaction Mechanisms and Kinetics
Computational modeling has become an indispensable tool for investigating the complex reaction mechanisms and kinetics associated with chemical compounds like this compound. lbl.govnih.gov These theoretical approaches allow for the detailed examination of reaction pathways that may be difficult to probe experimentally, providing critical insights into the behavior of short-lived intermediate species and transition states. lbl.gov By simulating reactions at a molecular level, researchers can predict reaction outcomes, understand dynamics, and optimize conditions for desired transformations. lbl.govuni-due.de
Transition State Analysis
A cornerstone of computational reaction modeling is the analysis of transition states. nih.gov A transition state represents a specific configuration along a reaction coordinate that corresponds to the highest potential energy point on the minimum energy path between reactants and products. nih.govnumberanalytics.com The study of these high-energy, transient structures is crucial for determining the activation energy of a reaction, which in turn governs the reaction rate.
Density Functional Theory (DFT) is a widely used quantum mechanical method for locating and characterizing transition states. science.gov For instance, in studies of hydrogen atom abstraction from phenolic compounds by radicals—a common reaction type for antioxidants like certain dibutylphenols—DFT calculations can determine the geometries and energies of the transition states. science.gov This analysis reveals how substituents on the phenol (B47542) ring influence the activation energy. Excellent correlations have been found between calculated activation energies, bond dissociation energies, and empirically derived constants (like the Hammett σ(+) constant), which quantitatively explains why these constants are effective predictors of reaction rates. science.gov This similarity arises because the electron-donating or -withdrawing character of the substituents plays a crucial role in stabilizing the transition state, a factor that is well-captured by the computational models. science.gov
Table 1: Example Data from Theoretical Analysis of Phenolic Reactions
| Parameter | Description | Significance in Modeling |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | A key output of transition state calculations; directly relates to the reaction rate constant via the Arrhenius equation. |
| O-H Bond Dissociation Energy (BDE) | The enthalpy change required to break the O-H bond homolytically. | Used to assess the antioxidant potential of phenolic compounds. Lower BDE often correlates with higher reactivity. |
| Charge Distribution | The distribution of partial charges across the atoms of a molecule in its ground or transition state. | Reveals electronic effects, such as the stabilization of a transition state through charge delocalization. |
| Transition State Geometry | The specific arrangement of atoms at the highest point of the reaction energy barrier. | Provides insights into the steric and electronic interactions that govern the reaction pathway. |
Prediction of Reaction Pathways and Energetics
Computational chemistry provides powerful methods for predicting the most plausible pathways a reaction can follow and the associated energy changes. chemrxiv.org This is achieved by exploring the potential energy surface (PES) of a molecular system, which is a multidimensional surface that maps the system's potential energy as a function of the positions of its nuclei. numberanalytics.comchemrxiv.org By identifying stable configurations (reactants, products, intermediates) and the transition states that connect them, researchers can chart the most energetically favorable routes. numberanalytics.com
For example, in the catalyzed oxidation of 2,6-di-tert-butylphenol, computational modeling can be used to evaluate different potential reaction pathways. researchgate.net This reaction is known to yield products such as 2,6-di-tert-butyl-1,4-benzoquinone and 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone. researchgate.net These two products are the result of different reaction mechanisms—one involving oxidation of the phenol to a quinone, and the other involving oxidative coupling.
Computational models can calculate the activation energies for each of these competing pathways. researchgate.net By comparing the energy barriers, it is possible to predict which product will be favored under specific reaction conditions. chemrxiv.org These predictions can then be used to inform experimental design to optimize the yield of a desired product. numberanalytics.com
Table 2: Comparative Energetics for Competing Reaction Pathways
| Reaction Pathway | Key Intermediate | Product | Calculated Activation Energy (Illustrative) | Predicted Outcome |
| Pathway A: Oxidation | Phenoxyl Radical | 2,6-di-tert-butyl-1,4-benzoquinone | Lower Eₐ | Kinetically favored under certain catalytic conditions. |
| Pathway B: Oxidative Coupling | Dimerized Radical Intermediate | 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone | Higher Eₐ | May become more significant under different conditions (e.g., higher substrate concentration). |
Catalytic Reaction Modeling
Computational modeling is instrumental in understanding and designing catalysts for reactions involving this compound. northwestern.edu Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid solution), is a common industrial practice. wikipedia.org Models can simulate the entire catalytic cycle, which typically involves the adsorption of reactants onto the catalyst surface, the chemical reaction at an active site, and the desorption of products. nih.govwikipedia.org
In the oxidation of 2,6-di-tert-butylphenol catalyzed by cobalt(II) tetraarylporphyrins, for instance, computational models can elucidate the reaction mechanism at the molecular level. researchgate.net Such models can investigate how the phenol molecule interacts with the cobalt center of the catalyst, how oxygen is activated, and how the electronic environment of the catalyst influences reaction rates and selectivity. researchgate.net Studies have shown that factors like pH and the partial pressure of oxygen can significantly affect the rate of these catalyzed reactions. researchgate.net Computational models can simulate these effects by, for example, modeling the protonation states of the catalyst or the concentration of reactants at the active site, thereby providing a theoretical basis for the experimentally observed kinetics. nih.gov
Microkinetic modeling, often informed by DFT calculations, can be used to build a comprehensive picture of the catalytic system. nih.gov This approach involves creating a model that includes all relevant elementary reaction steps and then re-estimating the energies of transition states and intermediates to achieve a close match with experimental kinetic data. nih.gov This iterative process helps to refine the proposed reaction mechanism and confirm the nature of the true active site under reaction conditions. nih.gov
Computational Network Analysis
Computational network analysis provides a systems-level approach to understanding complex chemical processes. numberanalytics.com In this framework, a set of chemical reactions is represented as a network, where chemical species (reactants, intermediates, products) are the 'nodes' and the reactions that connect them are the 'edges'. numberanalytics.comnih.gov This graph-based representation allows for the application of sophisticated analytical techniques to dissect the complexity of the reaction system. nih.gov
Two primary methodologies used in this field are Stoichiometric Network Analysis (SNA) and Chemical Reaction Network Theory (CRNT). nih.gov
Chemical Reaction Network Theory (CRNT) : CRNT uses a mathematical approach to establish relationships between the structure of the reaction network and the dynamic behavior of the system, particularly for reactions following mass-action kinetics. nih.gov
For a system like the synthesis or oxidation of this compound, which may involve numerous competing and sequential reactions, computational network analysis can be used to map out all feasible pathways. acs.org By assigning costs or weights to the edges of the network based on kinetic parameters (like activation energies), algorithms can then identify the most probable or lowest-cost pathways from reactants to a specific product. acs.org This approach is invaluable for optimizing synthetic routes or understanding complex degradation networks. numberanalytics.com
Future Research Directions and Emerging Areas for Dibutylphenol
Development of Novel Dibutylphenol Derivatives with Enhanced Performance Characteristics
A significant avenue of future research lies in the synthesis of novel derivatives of this compound. The goal is to create new molecules with enhanced or specialized properties, building upon the foundational structure of this compound. Researchers are focused on modifying the chemical structure to improve characteristics such as antioxidant efficacy, thermal stability, and utility as intermediates in the synthesis of complex molecules. wikipedia.orgmdpi.com For instance, derivatives could be designed to be more effective stabilizers in polymers or to have specific biological activities for pharmaceutical applications. nih.govmdpi.comresearchgate.net
The synthesis of these new derivatives often involves sophisticated organic chemistry techniques. mdpi.comopenmedicinalchemistryjournal.com Structure-activity relationship (SAR) studies are crucial in this area, helping chemists understand how specific structural modifications influence the compound's performance. nih.gov This knowledge allows for the rational design of new derivatives with targeted functionalities.
Table 1: Conceptual Framework for Novel this compound Derivative Development
| Target Property | Potential Structural Modification | Synthetic Strategy | Desired Outcome |
| Increased Antioxidant Activity | Introduction of additional hydroxyl or sterically hindering groups | Multi-step organic synthesis | Superior stabilization of materials against oxidative degradation |
| Enhanced UV Stability | Incorporation of UV-absorbing moieties | Co-polymerization or grafting | Improved protection of plastics and coatings from UV radiation |
| Biocompatibility | Attachment of biocompatible polymer chains (e.g., PEG) | Polymer conjugation | Potential for use in biomedical devices or drug delivery systems |
| Targeted Biological Activity | Introduction of pharmacophores | Medicinal chemistry synthesis protocols | Development of new therapeutic agents nih.gov |
Integration of Artificial Intelligence and Machine Learning in this compound Research
Traditionally, optimizing the synthesis of a chemical like this compound involves a labor-intensive, trial-and-error process of adjusting variables like temperature, pressure, and catalyst type. mdpi.com Machine learning models can streamline this by predicting reaction outcomes with high accuracy. sesjournal.com By feeding experimental data into an algorithm, researchers can build a predictive model that identifies the optimal conditions for synthesizing this compound and its derivatives, leading to higher yields, greater purity, and reduced waste. beilstein-journals.orginrim.it This data-driven approach allows for the simultaneous optimization of multiple reaction variables, a task that is challenging to perform manually. beilstein-journals.orgsesjournal.com
| Input Parameters | Machine Learning Model | Predicted Outputs |
| Reactant concentrations, temperature, catalyst type, solvent, reaction time | Artificial Neural Network (ANN), Genetic Algorithm (GA) inrim.it | Reaction yield (%), Purity (%), By-product formation (%) |
| Spectroscopic data of starting materials | Deep Learning Models | Optimal reaction pathway, Intermediate stability |
Green Engineering Principles in Large-Scale this compound Production
As environmental concerns become more pressing, the chemical industry is increasingly adopting green chemistry principles to make manufacturing processes more sustainable. fatfinger.iovertecbiosolvents.comnews-medical.net Future research on this compound production will focus on developing large-scale manufacturing methods that are both economically viable and environmentally friendly. kallipos.gr
This involves several key strategies:
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives, such as water or bio-based solvents. vertecbiosolvents.com
Catalyst Innovation: Developing highly efficient and selective catalysts, such as solid acid catalysts, to replace traditional, more wasteful reagents. acs.org This minimizes waste by ensuring that more of the raw materials are converted into the desired product. acs.org
Energy Efficiency: Optimizing reaction conditions to reduce the energy consumption of the manufacturing process. vertecbiosolvents.com
Waste Prevention: Designing synthetic routes that generate minimal waste, adhering to the principle of atom economy. news-medical.netacs.org
Table 3: Comparison of Traditional vs. Green Synthesis Approaches for this compound
| Process Aspect | Traditional Approach | Green Engineering Approach |
| Catalyst | Liquid acids (e.g., sulfuric acid) | Reusable solid acid catalysts, enzymes acs.org |
| Solvent | Volatile organic compounds (VOCs) | Supercritical fluids, ionic liquids, water |
| Waste Generation | High E-factor (high waste-to-product ratio) | Low E-factor, focus on atom economy acs.org |
| Energy Use | High temperature and pressure requirements | Lower energy processes, use of microwave or ultrasound |
Advanced Environmental Remediation Technologies for Persistent this compound Contamination
While this compound has many beneficial applications, its persistence in the environment is a concern. Research has shown that it can leach from materials like plastics and may not readily biodegrade. frontiersin.orgcefic-lri.org Therefore, a critical area of future research is the development of effective technologies to remove it from soil and water. epa.govepa.gov
Advanced Oxidation Processes (AOPs) are a promising set of technologies for degrading persistent organic pollutants like this compound. researchgate.netmdpi.com These methods utilize highly reactive species, such as hydroxyl radicals, to break down the contaminant into less harmful substances. kirj.ee Examples of AOPs include:
Ozonation (with or without a catalyst) researchgate.net
Fenton and photo-Fenton processes researchgate.netnih.gov
UV/H₂O₂ treatment nih.gov
Photocatalysis mdpi-res.com
Bioremediation, which uses microorganisms to break down pollutants, is another key research direction. epa.govphotonremediation.comresearchgate.net This could involve identifying or engineering microbes capable of metabolizing this compound.
Table 4: Overview of Remediation Technologies for this compound
| Technology | Mechanism | Advantages | Challenges |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals to oxidize the pollutant. researchgate.netmdpi.com | Rapid degradation, can lead to complete mineralization. researchgate.net | High energy consumption, potential formation of by-products. mdpi.com |
| Bioremediation | Use of microorganisms to metabolize the contaminant. researchgate.net | Cost-effective, environmentally friendly. researchgate.net | Slow process, requires specific environmental conditions. |
| Activated Carbon Adsorption | Physical binding of the pollutant to the surface of activated carbon. | High removal efficiency, applicable to various contaminants. | Disposal of spent carbon, does not destroy the pollutant. |
| Soil Washing | Using a liquid to separate or dissolve contaminants from the soil. epa.gov | Effective for treating excavated soil. | Requires subsequent treatment of the washing fluid. |
Exploration of this compound in Novel Material Science Contexts
The unique chemical structure of this compound makes it a valuable building block for new materials. aprcomposites.com.au Future research will explore its incorporation into a variety of advanced materials to impart specific properties. schrodinger.com This includes the development of high-performance polymers, resins, and specialty coatings. researchoutreach.org
For example, this compound and its derivatives can be used as monomers or additives in polymerization reactions to create plastics with enhanced thermal stability, flame retardancy, or resistance to degradation. wikipedia.org Its antioxidant properties are particularly valuable in protecting polymeric materials from degradation over time. wikipedia.org Researchers are also exploring the creation of bio-based polymers using renewable feedstocks, and this compound derivatives could play a role in enhancing the performance of these more sustainable materials. researchoutreach.orgstahl.com
Table 5: Potential Applications of this compound in Material Science
| Material Type | Role of this compound | Potential Application |
| High-Performance Polymers | Monomer or cross-linking agent | Automotive components, aerospace materials, electronics aprcomposites.com.au |
| Advanced Coatings | Additive for UV and oxidation resistance | Protective coatings for outdoor structures, automotive finishes |
| Specialty Adhesives | Component of resin formulation | High-strength adhesives for industrial applications |
| Bio-based Plastics | Performance-enhancing additive | Sustainable packaging, consumer goods stahl.com |
Q & A
Q. What are the optimal synthesis routes for Dibutylphenol isomers, and how do reaction conditions influence isomer purity?
Methodological Answer: Synthesis of 2,4-di-tert-butylphenol and 2,6-di-tert-butylphenol typically involves alkylation of phenol with tert-butyl chloride or isobutylene under acidic catalysis. Key variables include temperature (80–120°C), solvent polarity, and catalyst type (e.g., sulfuric acid or zeolites). For isomer separation, fractional crystallization or HPLC with C18 columns is recommended. Structural validation via -NMR can distinguish isomers: 2,4-isomers show distinct aromatic proton splitting (δ 6.7–7.1 ppm), while 2,6-isomers exhibit a singlet due to symmetry .
Q. How can researchers characterize this compound’s physicochemical properties using standardized analytical techniques?
Methodological Answer: Employ a combination of chromatographic and spectroscopic methods:
- Purity Analysis : Reverse-phase HPLC with UV detection (λ = 270 nm) using acetonitrile/water gradients.
- Structural Confirmation : -NMR to identify tert-butyl carbons (δ 28–32 ppm) and aromatic carbons (δ 110–150 ppm).
- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen, noting decomposition thresholds (>200°C for 2,6-isomer). Supplementary crystallographic data (e.g., cif files) can resolve ambiguities in solid-state configurations .
Advanced Research Questions
Q. How should researchers address contradictory toxicity data for this compound in environmental or biological systems?
Methodological Answer: Contradictions often arise from variability in experimental models (e.g., cell lines vs. in vivo assays) or metabolite interactions. To resolve this:
- Systematic Review : Follow EPA guidelines for chemical assessment, prioritizing primary literature over secondary sources .
- Dose-Response Validation : Replicate studies using OECD-compliant protocols (e.g., OECD 423 for acute toxicity).
- Metabolite Screening : Use LC-MS/MS to identify stable metabolites (e.g., hydroxylated derivatives) that may contribute to toxicity discrepancies .
Q. What experimental strategies can validate this compound’s bioactivity in medicinal chemistry applications?
Methodological Answer: Design structure-activity relationship (SAR) studies focusing on:
- Antimicrobial Activity : Broth microdilution assays (CLSI M07-A10) against Gram-positive pathogens, comparing MIC values with biphenyl derivatives .
- Anti-inflammatory Potential : NF-κB inhibition assays in macrophage models (e.g., RAW 264.7), normalizing results to cytotoxicity (MTT assay).
- Mechanistic Probes : Radiolabeled -Dibutylphenol to track cellular uptake and protein binding via autoradiography .
Q. How can researchers investigate this compound’s environmental fate and degradation byproducts?
Methodological Answer:
- Photodegradation Studies : Expose this compound to UV-C light (254 nm) in aqueous matrices, analyzing products via GC-MS. Major byproducts include quinone derivatives and chlorinated intermediates .
- Soil Microcosm Assays : Monitor biodegradation using -isotope tracing and high-resolution mass spectrometry (HRMS) to identify persistent metabolites .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
